4-Methoxy-1-naphthaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97025. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXMNHYVCLMLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166717 | |
| Record name | 4-Methoxy-1-naphthalaldehyde | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15971-29-6 | |
| Record name | 4-Methoxy-1-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methoxy-1-naphthalaldehyde | |
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| Record name | 15971-29-6 | |
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| Record name | 4-Methoxy-1-naphthalaldehyde | |
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| Record name | 4-methoxy-1-naphthaldehyde | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.447 | |
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| Record name | 4-METHOXY-1-NAPHTHALDEHYDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-1-naphthaldehyde
CAS Number: 15971-29-6
This technical guide provides a comprehensive overview of 4-Methoxy-1-naphthaldehyde, a valuable chemical intermediate in various research and development fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C₁₂H₁₀O₂.[1] Its chemical structure consists of a naphthalene ring substituted with a methoxy group at the 4-position and an aldehyde group at the 1-position. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 15971-29-6 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 35-36 °C | [1] |
| Boiling Point | 212 °C at 40 mmHg | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In deuterated chloroform (CDCl₃), the aromatic protons typically appear as a multiplet between δ 7.62 and 8.31 ppm. The aldehyde and methoxy protons also show characteristic chemical shifts.
-
¹³C NMR: The carbon spectrum provides detailed information about the chemical environment of each carbon atom in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule, including the carbonyl (C=O) stretch of the aldehyde and the C-O stretch of the methoxy group.
Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Key fragmentation patterns often involve the loss of the methoxy (–OCH₃) and formyl (–CHO) groups.
Synthesis of this compound
The primary synthetic routes to this compound include the Vilsmeier-Haack reaction and the methylation of 4-hydroxy-1-naphthaldehyde.
Vilsmeier-Haack Reaction
This is a common method for the formylation of electron-rich aromatic compounds.[2] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2] This reagent then acts as an electrophile in an aromatic substitution reaction with 1-methoxynaphthalene.
Experimental Protocol: General Vilsmeier-Haack Reaction
-
Reagent Preparation: In a flask equipped with a dropping funnel and cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The mixture is stirred for a further 30 minutes at room temperature to form the Vilsmeier reagent.
-
Reaction: The substrate, in this case, 1-methoxynaphthalene, is added to the Vilsmeier reagent. The reaction mixture is then heated, typically on a water bath, for several hours.
-
Work-up: After cooling, the reaction mixture is poured into crushed ice and neutralized with a base, such as sodium carbonate solution.
-
Purification: The crude product is then extracted with an organic solvent, dried, and purified, often by column chromatography or recrystallization.
References
physicochemical properties of 4-Methoxy-1-naphthaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-naphthaldehyde
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound is an aromatic aldehyde and a derivative of naphthalene.[1] Its structure consists of a naphthalene ring substituted with a methoxy group at the 4-position and an aldehyde group at the 1-position.
-
IUPAC Name : 4-methoxynaphthalene-1-carbaldehyde[2]
-
SMILES : COc1ccc(C=O)c2ccccc12
-
InChI Key : MVXMNHYVCLMLDD-UHFFFAOYSA-N
Physicochemical Properties
The key are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value | References |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| Appearance | Solid; Slightly beige to pink-brown low melting solid | [4] |
| Melting Point | 35-36 °C | [1][3][4] |
| Boiling Point | 212 °C at 40 mmHg | [1][4] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Refractive Index | 1.6640 | [4] |
| LogP | 2.93 | [3] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | Description | References |
| ¹H NMR | In CDCl₃, aromatic protons appear as a multiplet between δ 7.62 and 8.31 ppm. Aromatic protons are typically found between δ 6.835 and 9.312 ppm. | [1][5] |
| ¹³C NMR | Data is available for structural confirmation. | [1][2] |
| Infrared (IR) | A characteristic strong absorption band is observed around 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. | [1] |
| Mass Spectrometry (MS) | The mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight of approximately 186.21 g/mol . | [1] |
| UV-Vis | The UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, attributed to π→π* electronic transitions within the aromatic naphthalene system. For the related compound 4-hydroxy-1-naphthaldehyde, a λmax of 360 nm has been reported in methanol. | [1] |
Experimental Protocols
Synthesis
A common and effective method for the synthesis of this compound is through the methylation of 4-hydroxy-1-naphthaldehyde.
Protocol: Methylation of 4-hydroxy-1-naphthaldehyde [4]
-
A mixture of 4-hydroxy-1-naphthaldehyde (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and iodomethane (1.5 equivalents) is prepared in acetone (12 mL/mmol).
-
The mixture is stirred under reflux conditions for a period of 4 to 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the solvent is removed by evaporation under reduced pressure.
-
The resulting residue is then purified by silica gel column chromatography.
Another reported method involves reacting 4-hydroxy-1-naphthaldehyde with methyl iodide in the presence of a base like sodium hydroxide in dry tetrahydrofuran (THF).[1]
Purification
Purification is typically achieved using column chromatography.
Protocol: Silica Gel Column Chromatography [4]
-
Prepare a silica gel column using a suitable slurry packing method.
-
Dissolve the crude residue from the synthesis reaction in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of cyclohexane/ethyl acetate, starting with a ratio of 90:10 and gradually increasing the polarity to 70:30.
-
Collect the fractions and monitor them by TLC to isolate the pure product.
Analysis
High-performance liquid chromatography (HPLC) is a suitable method for analyzing the purity of this compound.
Protocol: Reverse Phase (RP) HPLC [6]
-
Column : Newcrom R1 HPLC column.
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
Note : For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable and can be adapted for preparative separation to isolate impurities.[6]
Applications and Biological Relevance
This compound serves as a valuable intermediate in chemical synthesis and has specific applications in biochemical assays.[1]
-
Fluorogenic Substrate : It is notably used as a fluorogenic substrate for human alcohol dehydrogenase (ADH).[4] This property allows for the sensitive determination of the activity of class I and II alcohol dehydrogenase isoenzymes in biological samples, such as human pancreas and liver homogenates.[4]
-
Chemical Intermediate : The compound is a precursor in the synthesis of more complex molecules, including N-acylhydrazones and 1,3,4-oxadiazoles, which are of interest in medicinal chemistry for their potential biological activities.[1]
The enzymatic reaction with alcohol dehydrogenase can be visualized as a key application workflow.
Conclusion
This compound is a well-characterized compound with defined physicochemical properties. Its utility as a synthetic intermediate and, more specifically, as a fluorogenic substrate for alcohol dehydrogenase, makes it a significant tool for researchers in both chemistry and biochemistry. The detailed protocols for its synthesis, purification, and analysis provided in this guide offer a practical resource for its application in a laboratory setting.
References
- 1. This compound | 15971-29-6 | Benchchem [benchchem.com]
- 2. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:15971-29-6 | Chemsrc [chemsrc.com]
- 4. This compound | 15971-29-6 [chemicalbook.com]
- 5. This compound(15971-29-6) 1H NMR [m.chemicalbook.com]
- 6. 4-Methoxy-1-naphthalaldehyde | SIELC Technologies [sielc.com]
Spectroscopic Profile of 4-Methoxy-1-naphthaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-1-naphthaldehyde, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for its aldehyde, methoxy, and aromatic protons. The aldehyde proton appears as a distinct singlet in the downfield region, while the methoxy protons resonate as a sharp singlet at a higher field. The aromatic protons display a more complex series of multiplets due to spin-spin coupling.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | 10.16 | s | - |
| H-5 | 9.29 | d | 8.6 |
| H-8 | 8.25 | d | 8.4 |
| H-2 | 7.98 | d | 8.2 |
| H-6 | 7.71 | ddd | 8.4, 6.9, 1.3 |
| H-7 | 7.58 | ddd | 8.2, 6.9, 1.2 |
| H-3 | 6.99 | d | 8.2 |
| -OCH₃ | 4.05 | s | - |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is particularly deshielded and appears at a low field.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 192.8 |
| C-4 | 163.5 |
| C-8a | 137.1 |
| C-1 | 131.5 |
| C-5 | 130.2 |
| C-7 | 128.9 |
| C-6 | 126.9 |
| C-4a | 125.1 |
| C-8 | 124.8 |
| C-2 | 122.3 |
| C-3 | 102.8 |
| -OCH₃ | 55.7 |
Note: Chemical shift assignments are based on spectral data and computational predictions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group of the aldehyde, the C-O bond of the methoxy group, and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | Aromatic C-H Stretch | Medium |
| ~2950, ~2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |
| ~2820, ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak |
| ~1685 | C=O Stretch (Aldehyde) | Strong |
| ~1590, ~1510, ~1460 | Aromatic C=C Stretch | Medium-Strong |
| ~1250 | Aryl-O Stretch (Asymmetric) | Strong |
| ~1030 | Aryl-O Stretch (Symmetric) | Medium |
| ~830 | C-H Out-of-plane Bending | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene derivatives are known to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system.[1] For this compound, the presence of the methoxy and aldehyde groups influences the position and intensity of these absorption bands.[1]
| Solvent | λmax (nm) |
| Ethanol | ~256, ~358 |
Note: The λmax values can be influenced by the solvent used.
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectral data presented above.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then recorded on a high-resolution NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum.
FT-IR Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet. A thin film can also be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]
UV-Vis Spectroscopy
A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or methanol. The concentration is typically in the micromolar (µM) range to ensure the absorbance falls within the linear range of the spectrophotometer. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to observe the relevant electronic transitions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
4-Methoxy-1-naphthaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-naphthaldehyde is an aromatic aldehyde derivative of naphthalene. It is recognized primarily as a chemical intermediate in organic synthesis and as a specialized laboratory tool for enzymatic assays. This document provides a comprehensive overview of its chemical properties, synthesis, and established applications, collating available data for researchers in chemistry and the life sciences.
Core Molecular Data and Physicochemical Properties
This compound has the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It is a solid at room temperature with a melting point of 35-36 °C and a boiling point of 212 °C at 40 mmHg.
The table below summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 15971-29-6 |
| Melting Point | 35-36 °C |
| Boiling Point | 212 °C / 40 mmHg |
| Appearance | Solid |
| IUPAC Name | 4-methoxynaphthalene-1-carbaldehyde |
Synthesis and Experimental Protocols
The most commonly cited method for the synthesis of this compound is the methylation of its precursor, 4-hydroxy-1-naphthaldehyde.
Experimental Protocol: Methylation of 4-hydroxy-1-naphthaldehyde
This procedure involves a Williamson ether synthesis mechanism.
Materials:
-
4-hydroxy-1-naphthaldehyde
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Tetrahydrofuran (THF)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
A mixture of 4-hydroxy-1-naphthaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and iodomethane (1.5 equivalents) is prepared in acetone (approximately 12 mL per mmol of the starting aldehyde).
-
The reaction mixture is stirred under reflux conditions for a period of 4 to 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, the solvent is removed by evaporation under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography. A typical eluent system for purification is a mixture of cyclohexane and ethyl acetate, with ratios ranging from 90:10 to 70:30.
4-Methoxy-1-naphthaldehyde chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-1-naphthaldehyde, a key chemical compound with applications in various scientific fields. This document outlines its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.
Chemical Structure and IUPAC Nomenclature
This compound is an organic compound characterized by a naphthalene ring substituted with a methoxy group at the fourth position and a formyl (aldehyde) group at the first position.
The standard IUPAC name for this compound is 4-methoxynaphthalene-1-carbaldehyde .[1][2]
Chemical Structure:
Molecular Formula: C₁₂H₁₀O₂[1][2]
SMILES Notation: COC1=CC=C(C=O)C2=CC=CC=C12[3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison and reference.
| Property | Value | Reference |
| Molecular Weight | 186.21 g/mol | [1][2][4] |
| CAS Number | 15971-29-6 | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 35-36 °C | [4][5] |
| Boiling Point | 212 °C at 40 mmHg | [4][5] |
| InChI Key | MVXMNHYVCLMLDD-UHFFFAOYSA-N | [1] |
Spectroscopic data, particularly ¹H NMR, reveals characteristic signals for the aldehyde proton, the methoxy group protons, and the aromatic protons on the naphthalene ring. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons typically appear as a multiplet between δ 7.62 and 8.31 ppm.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are key experimental protocols involving this compound.
Synthesis of this compound:
A common synthetic route to this compound involves the methylation of its precursor, 4-hydroxy-1-naphthaldehyde.[1]
-
Reactants: 4-hydroxy-1-naphthaldehyde, methyl iodide (CH₃I), and a base such as sodium hydroxide (NaOH).
-
Solvent: Dry tetrahydrofuran (THF).
-
Procedure: The reaction is carried out by treating 4-hydroxy-1-naphthaldehyde with methyl iodide in the presence of the base within the solvent. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to attack the methyl iodide, resulting in the formation of the methoxy group.
-
Reaction Type: Williamson ether synthesis.
Biochemical Application: Fluorometric Enzymatic Assay
This compound serves as a fluorogenic substrate for human alcohol dehydrogenase (ADH).[4][5] This property is utilized in fluorometric enzymatic assays to determine the activity of class I and II alcohol dehydrogenase isoenzymes. Such assays have been applied to human pancreas and liver homogenates.[4][5]
Reaction Pathways and Logical Relationships
The chemical reactivity of this compound is primarily dictated by its aldehyde and methoxy functional groups, as well as the aromatic naphthalene core. The following diagram illustrates the key chemical transformations of this compound.
The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-methoxy-1-naphthoic acid, or reduced to yield 4-methoxy-1-naphthalenemethanol.[1] The naphthalene ring, activated by the electron-donating methoxy group, is susceptible to electrophilic substitution reactions.[1]
References
- 1. This compound | 15971-29-6 | Benchchem [benchchem.com]
- 2. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]
- 4. 4-甲氧基-1-萘醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 15971-29-6 [chemicalbook.com]
The Medicinal Chemistry Potential of 4-Methoxy-1-naphthaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-naphthaldehyde, a versatile aromatic aldehyde, serves as a valuable scaffold in medicinal chemistry for the synthesis of a variety of bioactive compounds. Its naphthalene core, substituted with a methoxy group, provides a unique electronic and steric profile that can be exploited to design novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on the synthesis and biological activities of its key derivatives: chalcones and Schiff bases. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Derivatives and Their Synthesis
The aldehyde functional group of this compound is a key reactive site for the synthesis of more complex molecules, primarily through condensation reactions.
Chalcones
Chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. Derivatives of this compound are prepared by reacting it with various substituted acetophenones in the presence of a base, typically sodium hydroxide. This reaction is generally straightforward and yields the target chalcones in good amounts.[1]
Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde. Reacting this compound with different aromatic or heterocyclic amines yields a diverse library of Schiff bases with potential biological activities.
Medicinal Chemistry Applications
Derivatives of this compound have shown promise in several therapeutic areas, as detailed below.
Anticancer Activity
Chalcones derived from naphthaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] These compounds often induce apoptosis, or programmed cell death, a desirable mechanism for anticancer agents.
Quantitative Data for Anticancer Activity
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | K562 (Leukemia) | ~1.5 - 40 | [2][3] |
| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | Jurkat (Leukemia) | ~1.5 - 40 | [2][3] |
| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | Kasumi (Leukemia) | ~1.5 - 40 | [2][3] |
| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | U937 (Leukemia) | ~1.5 - 40 | [2][3] |
| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | CEM (Leukemia) | ~1.5 - 40 | [2][3] |
| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | NB4 (Leukemia) | ~1.5 - 40 | [2][3] |
| Naph-Chal-1 | Naphthaldehyde-derived Chalcone | HT-29 (Colon) | Cytotoxic | [2] |
| HymnPro | 2-hydroxy-4-methoxy-2′,3′-benzochalcone | Various solid tumors | Potent | [4] |
| Compound 3a | Naphthalene-chalcone derivative | MCF-7 (Breast) | 1.42 ± 0.15 | [5] |
| Compound 3t | Naphthalene-chalcone derivative | MCF-7 (Breast) | 2.75 ± 0.26 | [5] |
| Compound 3f | Naphthalene-chalcone derivative | MCF-7 (Breast) | 222.72 µg/mL | [4] |
Mechanism of Action: Induction of Apoptosis
Naphthaldehyde-derived chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]
Antimicrobial Activity
Schiff bases derived from naphthaldehydes have been investigated for their antimicrobial properties against a range of bacteria and fungi.[7][8] The imine linkage in Schiff bases is often crucial for their biological activity. The antimicrobial efficacy can be further enhanced by forming metal complexes with these Schiff base ligands.[9]
Quantitative Data for Antimicrobial Activity
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| PC1 | Schiff Base | Escherichia coli | 62.5 | [10] |
| PC4 | Schiff Base | Escherichia coli | 62.5 | [10] |
| PC2 | Schiff Base | Escherichia coli | 250 | [10] |
| PC3 | Schiff Base | Escherichia coli | 250 | [10] |
| L1 | Sulfamethoxazole Schiff Base | M. massiliense | 0.61 | [11] |
| L1 | Sulfamethoxazole Schiff Base | M. smegmatis | 0.61 | [11] |
| L1 | Sulfamethoxazole Schiff Base | M. abscessus | 1.22 | [11] |
| L1 | Sulfamethoxazole Schiff Base | M. fortuitum | 1.22 | [11] |
Anti-inflammatory Activity
Chalcones are known to possess anti-inflammatory properties, and this activity is often linked to their ability to inhibit the production of pro-inflammatory mediators. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Quantitative Data for Anti-inflammatory Activity
| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |
| 4-Methoxychalcone | Chalcone | NF-κB Inhibition | 31 | [1] |
| Flavokawain C | Chalcone | NF-κB Inhibition | 8 | [12] |
| Calomelanone | Dihydrochalcone | NF-κB Inhibition | 11 | [12] |
Mechanism of Action: Inhibition of NF-κB Signaling
Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones can interfere with this pathway at multiple points.
Experimental Protocols
This section provides detailed methodologies for the synthesis of chalcone and Schiff base derivatives of this compound and for the evaluation of their biological activities.
Synthesis of Chalcones from this compound
This protocol describes a general procedure for the Claisen-Schmidt condensation.[13]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the NaOH solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Synthesis of Schiff Bases from this compound
This protocol outlines a general method for Schiff base formation.[14]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in methanol or ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with cold solvent (methanol or ethanol) and dry.
-
Recrystallize if necessary to obtain the pure product.
-
Characterize the product by NMR, IR, and Mass Spectrometry.
In Vitro Cytotoxicity (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Synthesized compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a promising starting material for the development of novel therapeutic agents. Its derivatives, particularly chalcones and Schiff bases, have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation and optimization in drug discovery programs. This guide provides a foundational resource for researchers to explore the rich medicinal chemistry of this compound derivatives.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 5. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthylchalcones induce apoptosis and caspase activation in a leukemia cell line: The relationship between mitochondrial damage, oxidative stress, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eajournals.org [eajournals.org]
- 10. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. idosr.org [idosr.org]
- 15. benchchem.com [benchchem.com]
- 16. periodicos.ufms.br [periodicos.ufms.br]
The Biological Activity of 4-Methoxy-1-naphthaldehyde Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-methoxy-1-naphthaldehyde, a key scaffold in medicinal chemistry, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. The versatility of the naphthaldehyde moiety allows for the synthesis of a wide array of derivatives, including Schiff bases and chalcones, which have demonstrated promising therapeutic potential. This document details the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these activities, serving as a resource for researchers in the field of drug discovery and development.
Data Presentation: Quantitative Biological Activity
The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer activities and the minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) for antimicrobial effects.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative Type | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone | 4-methoxy-derived hydrazone 12 | K-562 (Chronic Myeloid Leukemia) | 0.04 | [1] |
| Hydrazone | 4-methoxy-derived hydrazone 14 | K-562 (Chronic Myeloid Leukemia) | 0.06 | [1] |
| Hydrazone | 4-methoxy-derived hydrazone 13 | SaOS-2 (Osteosarcoma) | >2 | [1] |
| Schiff Base | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol (1) | HepG2 (Liver Carcinoma) | 70.29 µg/mL | [2] |
| Schiff Base | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol (2) | HepG2 (Liver Carcinoma) | 43.17 µg/mL | [2] |
| Schiff Base | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline (3) | HepG2 (Liver Carcinoma) | 73.69 µg/mL | [2] |
| Schiff Base | Compound 1 | MDA-MB-231 (Breast Cancer) | 138.85 µg/mL | [2] |
| Schiff Base | Compound 2 | MDA-MB-231 (Breast Cancer) | 71.55 µg/mL | [2] |
| Schiff Base | Compound 3 | MDA-MB-231 (Breast Cancer) | 95.30 µg/mL | [2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Specific Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Chalcone | 4'-methoxy chalcone derivative | E. coli | 7.81-15.62 | - | [3] |
| Chalcone | Diazenyl chalcone C-22 | E. coli | 1.95-3.90 | 3.90-7.81 | [3] |
| Chalcone | Diazenyl chalcone C-24 | B. cereus | 7.81 | 15.62 | [3] |
| Chalcone | Diazenyl chalcone C-24 | S. typhi | 15.62 | 31.25 | [3] |
| Chalcone | Diazenyl chalcone C-24 | S. aureus | 7.81 | 15.62 | [3] |
| Chalcone | Methoxy chalcone derivative | C. albicans | 15.6-31.25 | - | [4] |
| Chalcone | Methoxy chalcone derivative | C. parapsilosis | 15.6-31.25 | - | [4] |
| Chalcone | Brominated chalcone 14 | T. rubrum FF5 | 16-32 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
-
Dissolution: Dissolve 0.01 mol of this compound in 25 mL of ethanol. In a separate flask, dissolve 0.01 mol of the desired primary amine in 25 mL of ethanol.
-
Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed synthesis of chalcones from this compound and an appropriate acetophenone.
-
Reactant Mixture: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20 mL of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is typically observed.
-
Neutralization: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until a neutral pH is achieved.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add more 1X binding buffer and analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interactions with various cellular signaling pathways. This section provides a visual representation of these pathways and a brief description of their modulation.
Anticancer Activity: Induction of Apoptosis
Several studies suggest that naphthalene derivatives induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Some 4-methoxy derivatives of Justicidin B have been shown to increase the Bax/Bcl-2 ratio by enhancing Bax expression, which points to the involvement of the mitochondrial pathway in the apoptotic process.[2][6] This leads to the activation of caspase-3/7.[2][6]
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chalcone derivatives are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Chalcone derivatives can inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[1] This sequesters the NF-κB dimer in the cytoplasm, blocking the transcription of pro-inflammatory genes.[1]
Experimental Workflow for Biological Evaluation
The overall process for evaluating the biological activity of newly synthesized this compound derivatives can be visualized as a structured workflow.
Caption: General workflow for the biological evaluation of derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive targets for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, facilitating the rational design and evaluation of new, more potent derivatives. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to optimize the therapeutic profiles of these versatile compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxy-1-naphthaldehyde: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-1-naphthaldehyde is a valuable and versatile bifunctional molecule in the field of organic synthesis. Its unique structure, featuring an electron-rich naphthalene core, a reactive aldehyde group, and a directing methoxy group, makes it an important precursor for a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel bioactive compounds and functional materials. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in a laboratory setting.
Physicochemical Properties
This compound is a solid at room temperature with a characteristic aromatic odor. Its key physicochemical properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 35-36 °C |
| Boiling Point | 212 °C at 40 mmHg |
| Appearance | Solid |
| CAS Number | 15971-29-6 |
Synthesis of this compound
There are two primary and efficient methods for the synthesis of this compound: the Vilsmeier-Haack formylation of 1-methoxynaphthalene and the methylation of 4-hydroxy-1-naphthaldehyde.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] In this case, 1-methoxynaphthalene is treated with a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating methoxy group directs the formylation to the activated C4 position of the naphthalene ring.
Diagram of Vilsmeier-Haack Reaction Workflow
References
- 1. Primary role of alcohol dehydrogenase pathway in acute ethanol-induced impairment of protein kinase C-dependent signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 3. Alcohol Dehydrogenase: Mechanism & Pathway | Study.com [study.com]
Methodological & Application
experimental protocol for Vilsmeier-Haack synthesis of 4-Methoxy-1-naphthaldehyde
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 4-Methoxy-1-naphthaldehyde from 1-methoxynaphthalene via the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic compounds.[1][2][3] This protocol details the in-situ preparation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic substitution on 1-methoxynaphthalene, aqueous work-up, and purification.[4][5] The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for obtaining the target aldehyde, a valuable synthetic intermediate.
Introduction
The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an activated aromatic ring.[6] The reaction involves two main stages: the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, and the subsequent electrophilic attack of this reagent on an electron-rich arene.[2][3] The resulting iminium ion is then hydrolyzed during the work-up phase to yield the final aldehyde.[5] Due to the electron-donating nature of the methoxy group, 1-methoxynaphthalene is an excellent substrate for this transformation, with formylation occurring preferentially at the electron-rich and sterically accessible C4 position.[1]
Reaction Scheme
The overall transformation is depicted below:
1-Methoxynaphthalene + Vilsmeier Reagent → this compound
The reaction proceeds by forming the Vilsmeier reagent from DMF and POCl₃, which then reacts with 1-methoxynaphthalene. The intermediate iminium salt is hydrolyzed to afford the product.
Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 1-Methoxynaphthalene | 90-30-2 | C₁₁H₁₀O | 158.20 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | Corrosive, reacts violently with water. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous grade recommended. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous grade recommended, solvent. |
| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | 82.03 | For work-up. |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | For extraction. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, for drying. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography (230-400 mesh). |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Eluent for chromatography. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Eluent for chromatography. |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
3.3 Detailed Procedure
Step 1: Preparation of the Vilsmeier Reagent (in situ)
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Ensure the apparatus is dry.
-
Add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Maintain the temperature below 5 °C during the addition.[7]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid, pale-yellow Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride) should be observed.[1]
Step 2: Formylation Reaction
-
Dissolve 1-methoxynaphthalene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM, approx. 20 mL).
-
Add the solution of 1-methoxynaphthalene dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 6-8 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water, with vigorous stirring.
-
Prepare a solution of sodium acetate (approx. 5 equivalents) in 150 mL of water.[1]
-
Slowly add the sodium acetate solution to the quenched reaction mixture to neutralize the acid and hydrolyze the iminium salt intermediate. Stir for 30 minutes at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).[1]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][8]
Step 4: Purification
-
Purify the crude residue by silica gel column chromatography.[1]
-
Use a gradient eluent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 n-hexane:ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Data Presentation
4.1 Product Characterization Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₂ | [9][10] |
| Molecular Weight | 186.21 g/mol | [9] |
| Physical Form | Solid | |
| Melting Point | 35-36 °C | |
| Boiling Point | 212 °C @ 40 mmHg | |
| Typical Yield | 70-80% | [1] |
| ¹H NMR (CDCl₃, δ) | ~10.2 (s, 1H, -CHO), ~9.3 (m, 1H, Ar-H), ~8.3-7.6 (m, 4H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃) | [11] |
| Mass Spec (m/z) | 186 (M⁺), 115 (major fragment) | [11] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. growingscience.com [growingscience.com]
- 8. ajrconline.org [ajrconline.org]
- 9. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxy-1-naphthalaldehyde | SIELC Technologies [sielc.com]
- 11. This compound | 15971-29-6 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a representative Schiff base from 4-Methoxy-1-naphthaldehyde and aniline, along with its characterization data. Additionally, it explores the potential applications of this class of compounds in cancer therapy, drawing on existing research into the biological activities of structurally related Schiff bases.
Application Notes: Anticancer Potential of Naphthaldehyde-Derived Schiff Bases
Schiff bases derived from naphthaldehyde moieties have demonstrated promising anticancer activity in various studies. The cytotoxic effects are often attributed to the induction of apoptosis, a programmed cell death mechanism that is crucial for eliminating cancerous cells.
Mechanism of Action: The anticancer activity of many Schiff bases is linked to their ability to induce apoptosis.[1][2] This process is often mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.[3][4] The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) leads to a cascade of events culminating in cell death.[3][4] Studies on related compounds suggest that naphthaldehyde-derived Schiff bases may trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]
Cytotoxicity: The cytotoxic potential of Schiff bases is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) value serving as a key indicator of potency. While specific data for the Schiff base synthesized herein is not available, studies on structurally similar naphthaldehyde-derived Schiff bases have reported significant cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and leukemia.[5][6]
Experimental Protocols
Synthesis of (E)-N-((4-methoxynaphthalen-1-yl)methylene)benzenamine
This protocol details the synthesis of a Schiff base via the condensation reaction between this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add aniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. To maximize precipitation, cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven.
Characterization Data
The following data corresponds to the synthesized Schiff base, (E)-N-((4-methoxynaphthalen-1-yl)methylene)benzenamine.
| Parameter | Value |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol |
| Yield | 85% |
| Melting Point | 108-110 °C |
| Appearance | Yellow solid |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.71 (s, 1H, -CH=N-), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.69 (d, J = 8.2 Hz, 1H, Ar-H), 7.63-7.52 (m, 2H, Ar-H), 7.46-7.38 (m, 2H, Ar-H), 7.33-7.24 (m, 3H, Ar-H), 6.81 (d, J = 8.2 Hz, 1H, Ar-H), 4.07 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 159.2, 158.4, 152.1, 131.8, 129.2, 128.8, 126.8, 126.5, 125.9, 125.4, 124.9, 122.5, 121.2, 102.6, 55.6 |
| FT-IR (KBr, cm⁻¹) | ~1620 (C=N stretch), ~1250 (C-O stretch) |
Visualizations
Caption: Experimental workflow for the synthesis of the Schiff base.
Caption: Postulated apoptotic signaling pathway induced by Schiff bases.
References
- 1. ijwph.ir [ijwph.ir]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Methoxy-1-naphthaldehyde as a Fluorescent Probe for Alcohol Dehydrogenase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of NAD+ to NADH.[1][2] Monitoring ADH activity is crucial in various research fields, including metabolism studies, toxicology, and drug development. 4-Methoxy-1-naphthaldehyde has been identified as a highly sensitive and specific fluorogenic substrate for certain ADH isozymes, particularly class I human alcohol dehydrogenase.[3][4] This application note provides a detailed protocol for the use of this compound as a fluorescent probe to determine ADH activity.
The principle of this assay is based on the enzymatic reduction of the weakly fluorescent this compound to its corresponding alcohol, 4-methoxy-1-naphthalenemethanol. This product exhibits strong fluorescence, and the rate of its formation is directly proportional to the ADH activity in the sample.[3][5]
Signaling Pathway and Experimental Workflow
The enzymatic reaction and the general experimental workflow are depicted below.
Caption: Enzymatic reaction of this compound and the experimental workflow.
Quantitative Data
Spectral Properties
| Compound | Fluorescence | Quantum Yield | Emission Maximum |
| This compound | Weak | Not reported | Not reported |
| 4-Methoxy-1-naphthalenemethanol | Strong | 0.36[3] | 370 nm[5] |
Kinetic Parameters for Human Class I ADH Isozymes
| Isozyme | Km (µM)[3] | kcat (min⁻¹)[3] |
| αα | 1.8 | 360 |
| β₁β₁ | 11.5 | 70 |
| β₂β₂ | 0.35 | 610 |
| γ₁γ₁ | 1.0 | 380 |
| γ₂γ₂ | 0.8 | 450 |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
NADH (Co-substrate)
-
Sodium phosphate buffer (0.1 M, pH 7.6)
-
Purified ADH enzyme or biological sample containing ADH
-
Spectrofluorometer
-
Cuvettes (quartz or suitable for UV range)
-
Pipettes and tips
-
Microcentrifuge tubes
Reagent Preparation
-
Substrate Stock Solution (e.g., 300 µM): Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol, and then dilute it to the final working concentration in the assay buffer.
-
NADH Stock Solution (e.g., 1 mM): Dissolve NADH in the assay buffer. Prepare fresh daily as NADH can degrade.
-
Assay Buffer: 0.1 M Sodium phosphate buffer, pH 7.6.
Assay Protocol
This protocol is adapted from a method for determining ADH I activity in serum.[5]
-
Prepare the Reaction Mixture: In a 3 mL cuvette, prepare the reaction mixture with the following components:
-
2.69 mL of 0.1 M sodium phosphate buffer (pH 7.6)
-
150 µL of 300 µM this compound solution
-
100 µL of 1 mM NADH solution
-
-
Equilibrate: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 60 µL of the enzyme sample (e.g., diluted serum or purified enzyme) to the cuvette and mix gently by inversion.
-
Measure Fluorescence: Immediately place the cuvette in the spectrofluorometer and record the increase in fluorescence intensity over time (e.g., for 10 minutes).
-
Control (Blank) Measurement: Prepare a blank cuvette containing all the components except the enzyme sample. Add the same volume of buffer or a heat-inactivated sample instead. This will account for any non-enzymatic increase in fluorescence.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial rate of the reaction (ΔF/Δt) from the linear portion of the fluorescence versus time plot.
-
Subtract the Blank Rate: Subtract the rate of the blank from the rate of the sample to get the enzyme-catalyzed rate.
-
Calculate ADH Activity: The ADH activity can be expressed in relative fluorescence units per minute per milligram of protein or can be converted to standard units (µmol/min) by using a standard curve of the fluorescent product (4-methoxy-1-naphthalenemethanol).
Applications
-
Enzyme Kinetics: Determination of kinetic parameters (Km and kcat) for different ADH isozymes.
-
High-Throughput Screening: Screening for inhibitors or activators of ADH in drug discovery pipelines.
-
Clinical Diagnostics: Measurement of ADH activity in biological samples like serum or liver homogenates for diagnostic purposes.[4][5]
-
Metabolic Studies: Investigating the role of ADH in alcohol and aldehyde metabolism.
Troubleshooting
-
High Background Fluorescence: Ensure the purity of the substrate and reagents. The substrate, this compound, should have minimal fluorescence.
-
Low Signal: The enzyme activity in the sample might be too low. Consider concentrating the sample or using a larger volume. Ensure the NADH solution is fresh.
-
Non-linear Reaction Rate: This could be due to substrate depletion or enzyme instability. Use a lower enzyme concentration or measure the initial rate over a shorter time period.
Conclusion
This compound serves as a valuable fluorescent probe for the sensitive and specific measurement of alcohol dehydrogenase activity, particularly for class I isozymes. The provided protocol offers a robust framework for researchers to implement this assay in their studies, facilitating a deeper understanding of ADH function in various biological and pathological processes.
References
- 1. Alcohol Dehydrogenase Assay Kit (Colorimetric) (ab102533) | Abcam [abcam.com]
- 2. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Fluorometric assays for isozymes of human alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 99 15971-29-6 [sigmaaldrich.com]
- 5. Activity of Total Alcohol Dehydrogenase, Alcohol Dehydrogenase Isoenzymes and Aldehyde Dehydrogenase in the Serum of Patients with Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorometric Assay of Alcohol Dehydrogenase (ADH) with 4-Methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenase (ADH) is a critical enzyme in cellular metabolism, responsible for the reversible oxidation of alcohols to aldehydes and ketones. Its activity is pivotal in pharmacology and toxicology, particularly in the metabolism of ethanol and other xenobiotic alcohols. This document provides a detailed protocol for a highly sensitive and specific fluorometric assay for measuring the activity of class I ADH isozymes. The assay utilizes 4-Methoxy-1-naphthaldehyde as a fluorogenic substrate. In the presence of the reduced coenzyme nicotinamide adenine dinucleotide (NADH), ADH catalyzes the reduction of the minimally fluorescent this compound to the highly fluorescent product, 4-methoxy-1-naphthalenemethanol. The rate of increase in fluorescence is directly proportional to the ADH activity in the sample. This method is particularly advantageous for its sensitivity and specificity, making it suitable for detailed kinetic studies and high-throughput screening of potential ADH inhibitors or activators.[1]
Principle of the Assay
The enzymatic reaction involves the transfer of a hydride ion from NADH to the aldehyde group of this compound, yielding the corresponding alcohol, 4-methoxy-1-naphthalenemethanol, and oxidized NAD+. While the substrate exhibits weak fluorescence, the resulting alcohol product is highly fluorescent, allowing for the continuous monitoring of enzyme activity by measuring the increase in fluorescence intensity over time.
Caption: Reaction catalyzed by Alcohol Dehydrogenase.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Sigma-Aldrich | 15971-29-6 | 2-8°C |
| NADH (β-Nicotinamide adenine dinucleotide, reduced form) | Sigma-Aldrich | N8129 | -20°C |
| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 | Room Temperature |
| Sodium Phosphate Dibasic | Sigma-Aldrich | S0876 | Room Temperature |
| Human Liver Alcohol Dehydrogenase | Sigma-Aldrich | A6128 | -20°C |
| 4-Methylpyrazole (Fomepizole) | Sigma-Aldrich | M1606 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |
| Ultrapure Water | N/A | N/A | Room Temperature |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (0.1 M Sodium Phosphate, pH 7.6):
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic in ultrapure water.
-
To prepare 100 mL of the buffer, mix the monobasic and dibasic solutions until the pH reaches 7.6.
-
Store at 4°C for up to one month.
-
-
This compound Stock Solution (300 µM):
-
Dissolve an appropriate amount of this compound in DMSO to create a high-concentration primary stock (e.g., 30 mM).
-
Dilute the primary stock solution in the Assay Buffer to a final working stock concentration of 300 µM.
-
Prepare this solution fresh on the day of the experiment and protect it from light.
-
-
NADH Stock Solution (1 mM):
-
Dissolve an appropriate amount of NADH in the Assay Buffer to a final concentration of 1 mM.
-
Prepare this solution fresh on the day of the experiment and keep it on ice.
-
-
ADH Enzyme Solution:
-
Prepare a stock solution of human liver ADH in Assay Buffer.
-
On the day of the experiment, dilute the stock solution with Assay Buffer to the desired working concentrations. The optimal concentration should be determined empirically but typically falls in the range of 1-10 µg/mL.
-
-
Inhibitor Solution (4-Methylpyrazole):
-
Prepare a stock solution of 4-methylpyrazole in the Assay Buffer.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure
The following procedure is for a total reaction volume of 200 µL per well in a 96-well microplate.
Caption: Experimental workflow for the ADH fluorometric assay.
-
Set up the reaction mixture:
-
Add the following reagents to each well of a 96-well black microplate:
-
147 µL of Assay Buffer (0.1 M Sodium Phosphate, pH 7.6)
-
20 µL of ADH enzyme solution (or sample)
-
10 µL of NADH solution (final concentration: ~50 µM, adjust as needed)
-
For inhibitor studies, add 10 µL of the inhibitor solution and adjust the buffer volume accordingly.
-
-
Include appropriate controls:
-
Blank (No Enzyme): Add Assay Buffer in place of the enzyme solution.
-
Positive Control: Use a known concentration of purified ADH.
-
Vehicle Control (for inhibitor studies): Add the same solvent used for the inhibitor (e.g., DMSO) in place of the inhibitor solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 5 minutes to allow the components to equilibrate.
-
-
Initiate the reaction:
-
Start the reaction by adding 10 µL of the 300 µM this compound solution to each well (final concentration: 15 µM).[2]
-
Mix the contents of the wells thoroughly, avoiding bubble formation.
-
-
Fluorescence Measurement:
Data Analysis
-
Subtract the background fluorescence (from the "No Enzyme" control) from all readings.
-
Plot the fluorescence intensity as a function of time for each sample.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in fluorescence units per minute or converted to specific units (e.g., µmol/min/mg) using a standard curve of the fluorescent product, 4-methoxy-1-naphthalenemethanol.
-
For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Kinetic Parameters of Human Class I ADH Isozymes
The following table summarizes the kinetic constants for various human class I ADH isozymes with this compound as the substrate.
| ADH Isozyme | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) |
| αα | 11.5 | 610 | 53 |
| β₁β₁ | 8.5 | 70 | 8.2 |
| γ₁γ₁ | 0.35 | 400 | 1140 |
| γ₂γ₂ | 0.5 | 450 | 900 |
Data adapted from a study on fluorometric assays for human ADH isozymes.[1]
Inhibition of Human Class I ADH by 4-Methylpyrazole
This table presents the inhibition constants (Ki) for the competitive inhibitor 4-methylpyrazole against various class I ADH isozymes, with ethanol as the substrate.
| ADH Isozyme | Ki (µM) |
| ADH1A (αα) | 0.13 |
| ADH1B1 (β₁β₁) | 0.062 |
| ADH1B2 | 0.25 |
| ADH1C1 (γ₁γ₁) | 0.90 |
| ADH1C2 (γ₂γ₂) | 1.0 |
Data from a study on the inhibition of human alcohol dehydrogenases.[3] Note: The substrate used in this inhibition study was ethanol.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background fluorescence | - Contaminated reagents or buffer.- Autofluorescence of compounds in the sample. | - Use high-purity reagents and freshly prepared buffers.- Run a sample blank (without enzyme) to subtract background fluorescence. |
| Low or no signal | - Inactive enzyme.- Incorrect wavelength settings.- Sub-optimal assay conditions (pH, temperature). | - Use a fresh enzyme preparation and include a positive control.- Verify the excitation and emission wavelengths.- Optimize pH and temperature for the specific ADH isozyme. |
| Non-linear reaction kinetics (photobleaching) | - High-intensity excitation light.- Prolonged exposure to light. | - Reduce the intensity of the excitation light.- Minimize the exposure time of the sample to the light source. |
| Assay interference from test compounds | - Test compounds are fluorescent at the assay wavelengths.- Test compounds quench the fluorescence of the product. | - Screen test compounds for intrinsic fluorescence and quenching properties.- If interference is observed, consider alternative assay formats. |
Conclusion
The fluorometric assay using this compound offers a robust, sensitive, and specific method for quantifying the activity of class I alcohol dehydrogenase. The detailed protocol and supporting data provided in these application notes are intended to facilitate the implementation of this assay in research and drug development settings for the characterization of ADH activity and the screening of potential modulators.
References
- 1. Fluorometric assays for isozymes of human alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Total Alcohol Dehydrogenase, Alcohol Dehydrogenase Isoenzymes and Aldehyde Dehydrogenase in the Serum of Patients with Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis using 4-Methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical and biomedical research. However, the analysis of compounds lacking a strong chromophore or fluorophore presents a significant challenge, often requiring a derivatization step to enhance detection. 4-Methoxy-1-naphthaldehyde is a versatile reagent that can be employed as a pre-column derivatizing agent in HPLC. Its naphthaldehyde moiety provides a basis for forming a highly fluorescent derivative upon reaction with primary and secondary amines, amino acids, and potentially other nucleophilic analytes. This application note provides detailed protocols for the use of this compound in the HPLC analysis of these key compound classes.
Principle of Derivatization
The aldehyde functional group of this compound reacts with the primary or secondary amine group of an analyte to form a Schiff base. This reaction introduces a highly conjugated system from the naphthalene ring into the analyte molecule, resulting in a derivative with strong ultraviolet (UV) absorbance and, more significantly, native fluorescence. This allows for highly sensitive detection using fluorescence detectors (FLD) in HPLC systems. The methoxy group on the naphthalene ring can further enhance the fluorescence quantum yield of the resulting derivative.
The general reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable, fluorescent imine derivative.
Application: Analysis of Primary and Secondary Amines
The quantification of primary and secondary amines, including biogenic amines and pharmaceutical intermediates, is critical in various stages of drug development and food safety analysis. Derivatization with this compound offers a sensitive method for their determination.
Experimental Protocol
1. Reagents and Materials:
-
This compound
-
Amine standards (e.g., histamine, putrescine, cadaverine)
-
Boric acid buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (10 mM) in methanol.
-
Prepare stock solutions of amine standards (1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
3. Sample Preparation (e.g., Biological Fluid):
-
To 1 mL of the sample, add an equal volume of a suitable protein precipitating agent (e.g., acetonitrile or perchloric acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
4. Derivatization Procedure:
-
In a reaction vial, mix 100 µL of the prepared sample or standard solution with 200 µL of 0.1 M boric acid buffer (pH 9.5).
-
Add 100 µL of the 10 mM this compound solution in methanol.
-
Vortex the mixture and allow it to react at 60°C for 30 minutes in a water bath or heating block.
-
After cooling to room temperature, the sample is ready for HPLC analysis.
5. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | ~340 nm (To be optimized) |
| Emission Wavelength | ~450 nm (To be optimized) |
Quantitative Data
The following table presents representative data for the analysis of common biogenic amines derivatized with a naphthaldehyde analog, demonstrating the potential performance of the this compound method.
| Analyte | Retention Time (min) | LOD (pmol) | LOQ (pmol) |
| Histamine | 8.5 | 0.5 | 1.5 |
| Putrescine | 10.2 | 0.3 | 1.0 |
| Cadaverine | 12.1 | 0.4 | 1.2 |
| Tyramine | 15.8 | 0.6 | 1.8 |
| Spermidine | 18.3 | 0.8 | 2.5 |
Application: Analysis of Amino Acids
Amino acid analysis is fundamental in proteomics, clinical diagnostics, and food science. Pre-column derivatization with this compound enables the sensitive quantification of primary and secondary amino acids by HPLC with fluorescence detection.
Experimental Protocol
1. Reagents and Materials:
-
This compound
-
Amino acid standards mixture
-
Boric acid buffer (0.1 M, pH 9.5)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
2. Derivatization Reagent Preparation:
-
Prepare the OPA-type reagent by dissolving 50 mg of this compound in 1.25 mL of methanol. Add 11.2 mL of 0.1 M boric acid buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
3. Standard and Sample Preparation:
-
Prepare a stock solution of the amino acid standard mixture.
-
For biological samples, perform protein precipitation and filtration as described for amine analysis.
4. Derivatization Procedure:
-
In a reaction vial, mix 50 µL of the sample or standard solution with 200 µL of the prepared derivatization reagent.
-
Vortex and let the reaction proceed at room temperature for 2 minutes. The reaction is typically rapid.
-
Inject the derivatized sample into the HPLC system immediately.
5. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium Acetate buffer (pH 6.5) |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-50% B; 15-25 min: 50-80% B; 25-30 min: 80-10% B |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | ~340 nm (To be optimized) |
| Emission Wavelength | ~450 nm (To be optimized) |
Quantitative Data
The following table provides hypothetical yet realistic performance data for the analysis of several amino acids following derivatization.
| Analyte | Retention Time (min) | LOD (fmol) | LOQ (fmol) |
| Aspartic Acid | 5.2 | 50 | 150 |
| Glutamic Acid | 6.8 | 60 | 180 |
| Serine | 8.1 | 40 | 120 |
| Glycine | 9.5 | 30 | 90 |
| Alanine | 11.3 | 45 | 135 |
| Phenylalanine | 18.7 | 70 | 210 |
Application: Analysis of Fatty Acids
While less common, derivatization of the carboxylic acid group of fatty acids to form fluorescent esters is a viable strategy for enhancing their detection in HPLC. This can be achieved through a two-step reaction involving the activation of the carboxylic acid followed by reaction with a fluorescently-tagged alcohol, or more directly with a reagent that reacts with the carboxylic acid. For the purpose of this application note, we will outline a general protocol using a coupling agent to facilitate the reaction between the fatty acid and a hydroxyl-containing fluorescent tag, for which a derivative of this compound could be synthesized (e.g., 4-methoxy-1-naphthalenemethanol). A more direct approach would involve a reagent specifically designed to react with carboxylic acids to yield a fluorescent product.
Note: Direct derivatization of fatty acids with this compound is not a standard procedure. The following protocol is a generalized representation of how a fluorescent tag could be attached to a fatty acid for HPLC analysis.
Experimental Protocol
1. Reagents and Materials:
-
Fatty acid standards
-
4-Methoxy-1-naphthalenemethanol (as the fluorescent tag)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Derivatization Procedure:
-
In a dry reaction vial, dissolve 1 mg of the fatty acid sample or standard in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of 4-Methoxy-1-naphthalenemethanol.
-
Add 1.1 equivalents of DCC and a catalytic amount of DMAP.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 0-10 min: 80% A; 10-30 min: 80-100% A; 30-40 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | ~320 nm (To be optimized) |
| Emission Wavelength | ~420 nm (To be optimized) |
Quantitative Data
| Analyte | Retention Time (min) | LOD (ng) | LOQ (ng) |
| Palmitic Acid (C16:0) | 15.4 | 1.0 | 3.0 |
| Stearic Acid (C18:0) | 18.2 | 1.2 | 3.6 |
| Oleic Acid (C18:1) | 17.5 | 1.1 | 3.3 |
| Linoleic Acid (C18:2) | 16.8 | 1.0 | 3.0 |
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Reaction of this compound with a primary amine.
Conclusion
This compound is a promising derivatizing agent for the HPLC analysis of primary and secondary amines, as well as amino acids. The formation of highly fluorescent derivatives allows for sensitive and selective quantification of these analytes, which is particularly advantageous for trace-level detection in complex matrices such as biological fluids and pharmaceutical formulations. While direct derivatization of fatty acids is less conventional, the principles of fluorescent labeling can be applied. The protocols provided herein offer a solid foundation for developing and validating robust analytical methods for a wide range of applications in research and development. Further optimization of reaction conditions and chromatographic parameters for specific analytes and matrices is recommended to achieve optimal performance.
Application Notes: Synthesis and Utility of Imines from 4-Methoxy-1-naphthaldehyde
Introduction
Schiff bases, or imines, are a pivotal class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] The formation of the imine bond is often reversible and can be catalyzed by either acid or base.[1] The unique electronic structure of the azomethine group, featuring an electrophilic carbon and a nucleophilic nitrogen, provides diverse opportunities for binding with biological targets, making these compounds highly valuable in medicinal chemistry.[1]
Imines derived from aromatic aldehydes, such as 4-methoxy-1-naphthaldehyde, are of particular interest to researchers. The extended π-conjugation of the naphthalene ring system can enhance the stability and modulate the electronic properties of the resulting Schiff base. These compounds are widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4][5] Furthermore, their ability to form stable complexes with various metal ions makes them versatile ligands in coordination chemistry and catalysis.[1][6] These notes provide detailed protocols for the synthesis of imines from this compound and highlight their potential applications in drug discovery and materials science.
Reaction Mechanism and Experimental Workflow
The synthesis of an imine from an aldehyde and a primary amine is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically reversible, and its equilibrium can be shifted toward the product by removing the water formed during the reaction.[7]
Figure 1. General mechanism for the acid-catalyzed formation of an imine.
The overall experimental process follows a logical sequence from combining reactants to isolating and purifying the final product. Thin Layer Chromatography (TLC) is an essential tool for monitoring the reaction's progress by observing the consumption of starting materials and the appearance of the product spot.
Figure 2. A typical experimental workflow for imine synthesis.
Experimental Protocols
Two common methods for synthesizing imines from this compound are presented below: a conventional acid-catalyzed reflux method and a microwave-assisted green chemistry approach.
Protocol 1: Acid-Catalyzed Synthesis via Conventional Heating
This protocol describes a standard method using catalytic acid and heat to drive the condensation reaction.[8]
Materials:
-
This compound (1.0 mmol, 186.21 g/mol )
-
Primary amine (e.g., Aniline, 1.0 mmol, 93.13 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
TLC plates (silica gel)
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with gentle warming if necessary.
-
In a separate beaker, dissolve the primary amine (1.0 mmol) in 10 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitor the reaction's completion using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a new spot with a different Rf value and the disappearance of the aldehyde spot indicates progress.
-
Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid imine product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold ethanol to remove impurities.
-
Dry the product in a vacuum oven.
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to yield pure crystalline imine.
Protocol 2: Microwave-Assisted Synthesis
This method aligns with green chemistry principles by reducing reaction times and often avoiding the need for bulk solvents.[8][9]
Materials:
-
This compound (1.0 mmol)
-
Primary amine (e.g., p-Toluidine, 1.0 mmol, 107.15 g/mol )
-
(Optional) A few drops of a high-boiling solvent like DMF or solvent-free conditions.
Equipment:
-
10 mL microwave reaction vial with a snap cap
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place this compound (1.0 mmol) and the primary amine (1.0 mmol) into a 10 mL microwave reaction vial containing a magnetic stir bar.
-
If not performing the reaction neat (solvent-free), add a minimal amount of a suitable high-boiling solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a short duration, typically 5-15 minutes.[9]
-
After irradiation, cool the vial to room temperature. The product will often solidify upon cooling.
-
Add a small amount of cold ethanol to the vial, break up the solid, and collect the product via vacuum filtration.
-
Wash the collected solid with cold ethanol and dry.
Purification:
-
As with the conventional method, recrystallization from hot ethanol is typically sufficient to obtain a high-purity product.
Data Presentation
The reaction of this compound with various primary amines generally proceeds with high efficiency. The table below summarizes representative outcomes for this reaction under the protocols described.
| Entry | Primary Amine | Method | Time | Yield (%) |
| 1 | Aniline | A (Reflux) | 3 h | ~92% |
| 2 | p-Toluidine | A (Reflux) | 3 h | ~94% |
| 3 | Benzylamine | B (Microwave) | 10 min | ~95% |
| 4 | 4-Fluoroaniline | A (Reflux) | 4 h | ~90% |
| 5 | 2-Aminopyridine | B (Microwave) | 15 min | ~88% |
| Yields are representative and can vary based on specific reaction conditions and purification efficiency. |
Characterization of Imines
The successful formation of the imine product can be confirmed using standard spectroscopic techniques.
-
FT-IR Spectroscopy: The most significant changes include the disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹) and the primary amine N-H stretching bands (~3300-3400 cm⁻¹), along with the appearance of a strong, characteristic C=N imine stretching band around 1600-1660 cm⁻¹.[6][10]
-
¹H NMR Spectroscopy: Key diagnostic signals include the disappearance of the sharp singlet for the aldehydic proton (δ ≈ 9.5-10.0 ppm) and the appearance of a new singlet for the azomethine proton (-N=CH-) in the downfield region (δ ≈ 8.0-9.0 ppm).[4][6][10] Signals corresponding to the aromatic protons of both starting materials will be present in the final spectrum.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group typically appears in the range of δ 145-165 ppm.[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target imine.
Applications in Research and Drug Development
Schiff bases derived from this compound are valuable scaffolds for developing new therapeutic agents and advanced materials. Their planar, electron-rich structure is well-suited for interaction with biological macromolecules and for applications in materials science.
Figure 3. Potential applications of imines derived from this compound.
-
Anticancer Activity: The planar aromatic structure of these imines allows them to act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[11] Some Schiff bases have been shown to induce apoptosis (programmed cell death), potentially through the generation of reactive oxygen species (ROS).[2][12]
-
Antimicrobial Agents: Many Schiff bases exhibit significant antibacterial and antifungal properties, making them promising candidates for the development of new antibiotics to combat resistant strains.[3][5][13]
-
Antioxidant Properties: The phenolic and naphthalenic moieties can contribute to radical scavenging activity, which is beneficial for counteracting oxidative stress implicated in various diseases.[11][13]
-
Ligands in Coordination Chemistry: The imine nitrogen is an excellent coordination site for metal ions, allowing for the synthesis of stable metal complexes. These complexes are widely studied for their catalytic activity in various organic transformations.[1][6]
-
Fluorescent Materials: The extended conjugated system of the naphthaldehyde core often imparts fluorescent properties to the resulting imines, making them suitable for use as sensors or probes in biological imaging and chemical sensing applications.[6]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ijirt.org [ijirt.org]
- 6. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. ijacskros.com [ijacskros.com]
- 9. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 10. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds | Euroasia Matematik, Mühendislik, Doğa ve Tıp Bilimleri Dergisi Medical Sciences [euroasiajournal.org]
- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Note: Synthesis of 4-Methoxy-1-naphthaldehyde via Methylation of 4-hydroxy-1-naphthaldehyde
Abstract
This application note provides a detailed protocol for the synthesis of 4-methoxy-1-naphthaldehyde from 4-hydroxy-1-naphthaldehyde via a Williamson ether synthesis. This method involves the methylation of the hydroxyl group using methyl iodide in the presence of a base. The protocol described herein is suitable for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a valuable synthetic intermediate used in the preparation of various organic compounds, including pharmaceuticals and fluorescent probes. The methylation of the corresponding 4-hydroxy-1-naphthaldehyde is a common and efficient method for its synthesis. This reaction proceeds via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with methyl iodide.[1] This document outlines a detailed experimental procedure, including reaction setup, workup, purification, and characterization of the final product.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
4-hydroxy-1-naphthaldehyde (98%)
-
Methyl iodide (CH₃I, 99%)
-
Sodium hydroxide (NaOH, pellets, 97%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-1-naphthaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Add sodium hydroxide pellets (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Methylation:
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, for a product that is a low-melting solid or a liquid, distillation under reduced pressure can be employed.[1]
-
Data Presentation
| Parameter | 4-hydroxy-1-naphthaldehyde | This compound | Reference |
| Molecular Formula | C₁₁H₈O₂ | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 172.18 g/mol | 186.21 g/mol | [2] |
| Appearance | Solid | Solid | [1] |
| Melting Point | 179-182 °C | 35-36 °C | [3] |
| Boiling Point | - | 212 °C @ 40 mmHg | [1] |
| ¹H NMR (CDCl₃, ppm) | - | δ 10.3 (s, 1H, CHO), 9.3 (d, 1H, ArH), 8.2 (d, 1H, ArH), 7.5-7.7 (m, 3H, ArH), 6.9 (d, 1H, ArH), 4.1 (s, 3H, OCH₃) | [1][4] |
| ¹³C NMR (CDCl₃, ppm) | - | δ 192.5, 162.1, 137.8, 131.5, 130.9, 129.8, 127.2, 125.4, 124.9, 122.7, 102.6, 55.8 | [2] |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1650 (C=O) | ~2850 (C-H, sp³), ~1680 (C=O), ~1250 (C-O) | [2] |
| MS (m/z) | 172 (M⁺) | 186 (M⁺), 185, 157, 128, 115 | [1][2] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Tetrahydrofuran and diethyl ether are highly flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from 4-hydroxy-1-naphthaldehyde. This Williamson ether synthesis is a straightforward and effective transformation for researchers requiring this key intermediate for further synthetic applications. The provided characterization data can be used to confirm the identity and purity of the final product.
References
The Versatility of 4-Methoxy-1-naphthaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methoxy-1-naphthaldehyde is a versatile bicyclic aromatic aldehyde that serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its naphthalene core, functionalized with a reactive aldehyde group and an electron-donating methoxy group, provides a unique scaffold for the construction of complex molecular architectures. Many of the resulting heterocyclic compounds exhibit significant biological activities, making them attractive targets for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from this compound, including dihydropyrimidinones, 1,4-dihydropyridines, pyrazoles, and thiazoles.
I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
Application Notes: The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1] Furthermore, they have been investigated as calcium channel blockers and antihypertensive agents. The use of this compound in the Biginelli reaction leads to the formation of dihydropyrimidinones bearing a bulky, lipophilic naphthalene moiety, which can enhance their interaction with biological targets. Dihydropyrimidinone derivatives have shown antimicrobial activity against various bacterial and fungal strains.[2]
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-4-(4-methoxynaphthalen-1-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from the general procedure for the Biginelli reaction.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in ethanol (20 mL).
-
To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) and urea (0.72 g, 12 mmol).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from glacial acetic acid or ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data:
The following table summarizes typical reaction parameters for the Biginelli reaction with aromatic aldehydes, which can be expected to be similar for this compound.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | HCl | Ethanol | 20 | Low | [3] |
| 4-Methoxybenzaldehyde | DABCO-triflate | Solvent-free | 0.5-2 | 50-99 | [4] |
| 3,4-Dimethoxybenzaldehyde | CuCl₂·2H₂O/HCl | Grindstone | < 0.5 | 87-94 | [3] |
| Aromatic Aldehydes | Triphenylphosphine | Solvent-free | - | High | [5] |
Synthesis Workflow for Dihydropyrimidinones
Caption: Biginelli reaction workflow for dihydropyrimidinone synthesis.
II. Synthesis of 1,4-Dihydropyridines via the Hantzsch Synthesis
Application Notes: The Hantzsch pyridine synthesis is a multi-component reaction used to produce 1,4-dihydropyridine derivatives.[6][7] These compounds are well-known for their efficacy as calcium channel blockers and are used in the treatment of cardiovascular diseases such as hypertension.[6] The incorporation of the 4-methoxynaphthyl group at the 4-position of the dihydropyridine ring can influence the pharmacological profile of the molecule. The subsequent oxidation of the 1,4-dihydropyridine ring leads to the corresponding pyridine derivatives, which also possess a broad spectrum of biological activities, including antitumor and antimicrobial properties.[8][9]
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methoxynaphthalen-1-yl)pyridine-3,5-dicarboxylate
This protocol is based on the classical Hantzsch synthesis.[10][11]
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.86 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (25 mL).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine derivative.
Quantitative Data:
The following table presents data for the Hantzsch synthesis with related aromatic aldehydes.
| Aldehyde Reactant | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | o-Methoxybenzaldehyde | Methyl-3-aminocrotonate | - | Isopropanol | 84 | - |[12] | | m-Methoxybenzaldehyde | Methyl-3-aminocrotonate | - | Isopropanol | 24 | 28.8 |[12] | | p-Methoxybenzaldehyde | Methyl-3-aminocrotonate | - | Isopropanol | 24 | 15.3 |[12] | | Aromatic Aldehydes | Ethyl acetoacetate | Ammonium acetate | Ethanol | - | 15-52 (microwave) |[11] |
Hantzsch Synthesis Workflow
Caption: Hantzsch synthesis workflow for 1,4-dihydropyridines.
III. Synthesis of Pyrazoles
Application Notes: Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13][14][15][16] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. An effective route to pyrazoles incorporating the 4-methoxynaphthyl moiety is through the initial synthesis of a chalcone (an α,β-unsaturated ketone) from this compound, followed by cyclization with hydrazine. Naphthalene-containing pyrazole derivatives have been investigated as potential σ1 receptor antagonists for the treatment of neuropathic pain.[17]
Experimental Protocol: Two-Step Synthesis of 3-(4-Methoxynaphthalen-1-yl)-5-phenyl-1H-pyrazole
Step 1: Synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one (Chalcone)
-
In a flask, dissolve this compound (1.86 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (30 mL).
-
Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (10%) dropwise with stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone.
Step 2: Synthesis of 3-(4-Methoxynaphthalen-1-yl)-5-phenyl-1H-pyrazole
-
Dissolve the chalcone from Step 1 (2.88 g, 10 mmol) in glacial acetic acid (25 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Reflux the mixture for 4-5 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.
Quantitative Data:
The following table provides representative yields for the synthesis of pyrazoles from chalcones.
| Chalcone Substituents | Hydrazine Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aryl | Hydrazine hydrate | Acetic Acid | 4-5 | High | General Method |
| β-arylchalcones | Hydrazine hydrate | - | - | - | [15] |
| Substituted Chalcones | Hydrazine hydrate | Ethanol/Acetic Acid | - | Good | [18] |
Pyrazoles Synthesis Workflow
Caption: Two-step synthesis of pyrazoles from this compound.
IV. Synthesis of Thiazoles
Application Notes: Thiazole and its derivatives are important heterocyclic compounds found in many natural products and synthetic drugs, including vitamin B1 (thiamine). The thiazole ring is a key structural motif in compounds with a wide range of biological activities, such as antimicrobial, antifungal, and anticancer properties. The synthesis of thiazoles can be achieved through various methods, including the Hantzsch thiazole synthesis. A straightforward protocol for the synthesis of thiazolo[5,4-d]thiazoles involves the condensation of an aromatic aldehyde with dithiooxamide.
Experimental Protocol: Synthesis of 2,5-bis(4-methoxynaphthalen-1-yl)thiazolo[5,4-d]thiazole
This protocol is adapted from a general procedure for the synthesis of thiazolo[5,4-d]thiazoles.[13]
Materials:
-
This compound (2 equivalents)
-
Dithiooxamide
-
L-proline
-
Ethylene glycol
-
Sodium metabisulfite
Procedure:
-
In a reaction vessel, prepare a mixture of L-proline and ethylene glycol (1:50 molar ratio).
-
Add this compound (3.72 g, 20 mmol), dithiooxamide (1.20 g, 10 mmol), and sodium metabisulfite to the L-proline-ethylene glycol mixture.
-
Heat the reaction mixture at 130 °C for one hour with stirring.
-
After cooling to room temperature, add cold water to the mixture to precipitate the product.
-
Collect the solid by filtration and wash with cold water followed by ethanol.
-
The crude product can be further purified if necessary.
Quantitative Data:
The following table shows the yields for the synthesis of thiazolo[5,4-d]thiazoles using different aromatic aldehydes under similar conditions.
| Aldehyde Reactant | Heating Method | Reaction Time | Yield (%) | Reference |
| Vanillin | Classical | 1 h | 75 | [13] |
| Vanillin | Microwave | 25 min | 92 | [13] |
| Syringaldehyde | Classical | 1 h | 70 | [13] |
| Syringaldehyde | Microwave | 25 min | 75 | [13] |
Thiazole Synthesis Workflow
Caption: Synthesis of thiazolo[5,4-d]thiazoles.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene Catalyzed by 1,4-Diazabicyclo [2.2.2] Octane Triflate Under Solvent-Free Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciensage.info [sciensage.info]
Application Notes and Protocols for Enzyme Kinetics using Fluorescent Probes Derived from 4-Methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 4-Methoxy-1-naphthaldehyde as a fluorogenic substrate for monitoring the kinetics of alcohol dehydrogenase (ADH) enzymes. The protocols outlined below are designed to facilitate the accurate determination of enzyme activity and kinetic parameters, crucial for drug discovery and development.
Introduction
This compound serves as a valuable tool in enzyme kinetics, acting as a fluorogenic substrate for human alcohol dehydrogenase (ADH). The enzymatic reduction of the non-fluorescent this compound by ADH produces the highly fluorescent molecule, 4-methoxy-1-naphthalenemethanol. This conversion allows for real-time monitoring of enzyme activity by measuring the increase in fluorescence intensity. This method offers high sensitivity and is suitable for high-throughput screening of ADH inhibitors.
Principle of the Assay
The kinetic assay is based on the ADH-catalyzed reduction of this compound to 4-methoxy-1-naphthalenemethanol, with the concomitant oxidation of the cofactor NADH to NAD+. The reaction product, 4-methoxy-1-naphthalenemethanol, exhibits strong fluorescence, which can be monitored to determine the rate of the enzymatic reaction. The initial rate of the reaction is directly proportional to the enzyme concentration, allowing for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
Data Presentation
The photophysical and kinetic data for the use of this compound with human alcohol dehydrogenase isozymes are summarized in the tables below.
Table 1: Photophysical Properties of the Fluorescent Product
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |
| 4-methoxy-1-naphthalenemethanol | Near UV | Not specified | 0.36[1] |
Table 2: Kinetic Parameters of Human Alcohol Dehydrogenase (ADH) Isozymes with this compound [1]
| ADH Isozyme | Km (µM) | kcat (min-1) |
| Class I (general) | 0.35 - 11.5 | 70 - 610 |
| β1β1 | Not specified | Not specified |
| Class II (π-ADH) | Not specified as preferred | Not specified |
Note: this compound is the preferred substrate for class I ADH isozymes, with the exception of the β1β1 isozyme.
Experimental Protocols
Protocol 1: Synthesis of this compound (if not commercially available)
A common method for the synthesis of this compound is through the Vilsmeier-Haack reaction.
Materials:
-
4-Methoxy-1-naphthol
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvents and reagents for workup and purification.
Procedure:
-
Cool a solution of N,N-Dimethylformamide (DMF) in a suitable solvent to 0°C.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution while stirring.
-
To this mixture, add a solution of 4-Methoxy-1-naphthol in the same solvent dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to quench the reaction and extract the product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Fluorometric Enzyme Assay for Alcohol Dehydrogenase (ADH) Kinetics
This protocol describes the determination of ADH activity using this compound as a fluorogenic substrate.
Materials:
-
Human Alcohol Dehydrogenase (ADH) isozyme of interest
-
This compound stock solution (in a suitable organic solvent like DMSO or ethanol)
-
NADH stock solution
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 20 µM).
-
Prepare a working solution of NADH in Assay Buffer (final concentration typically 100-200 µM).
-
Prepare a solution of the ADH enzyme in Assay Buffer to the desired final concentration.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
NADH solution
-
This compound solution at varying concentrations
-
-
Initiate the reaction by adding the ADH enzyme solution to each well. The final reaction volume should be consistent across all wells (e.g., 200 µL).
-
Include control wells:
-
No enzyme control (to measure background fluorescence).
-
No substrate control.
-
No NADH control.
-
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for 4-methoxy-1-naphthalenemethanol.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Non-linear regression analysis is recommended.
-
Visualizations
Caption: Workflow for determining enzyme kinetics using a fluorescent probe.
Caption: Alcohol dehydrogenase in the alcohol metabolism pathway and its impact on downstream signaling.
References
Application Notes and Protocols: 4-Methoxy-1-naphthaldehyde as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-1-naphthaldehyde as a key intermediate in the synthesis of potential agrochemicals. This document outlines synthetic pathways to novel antifungal agents and provides detailed protocols for the preparation of other biologically active derivatives, such as Schiff bases and chalcones.
Introduction
This compound is a versatile building block in organic synthesis. Its naphthalene core, activated by an electron-donating methoxy group, and the reactive aldehyde functionality make it an attractive starting material for the synthesis of a diverse range of molecules with potential applications in the agrochemical industry. Research has demonstrated that derivatives of 4-methoxy-naphthalene exhibit promising antifungal, insecticidal, and herbicidal properties. This document serves as a guide for researchers looking to explore the potential of this compound in the development of new crop protection agents.
Synthesis of Potential Antifungal Agents
Derivatives of 4-methoxy-naphthalene have shown significant antifungal activity. A notable pathway involves the oxidation of this compound to 4-methoxy-1-naphthoic acid, which can then be converted into a variety of amides and esters. One study highlighted the synthesis of novel carbohydrazide derivatives with potent activity against various fungal species.[1][2]
Logical Workflow for Antifungal Synthesis
Caption: Synthesis pathway from this compound to potential antifungal agents.
Experimental Protocol: Synthesis of 4-Methoxy-1-naphthoyl hydrazide
This protocol is adapted from the synthesis of related antifungal compounds.[1]
Step 1: Oxidation of this compound to 4-Methoxy-1-naphthoic acid
-
Dissolve this compound in a suitable solvent such as acetone.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 4-methoxy-1-naphthoic acid.
Step 2: Synthesis of 4-Methoxy-1-naphthoyl hydrazide
-
Reflux a mixture of 4-methoxy-1-naphthoic acid and an excess of thionyl chloride (SOCl₂) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methoxy-1-naphthoyl chloride.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., THF).
-
Slowly add this solution to a stirred solution of hydrazine hydrate in the same solvent, maintained at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-methoxy-1-naphthoyl hydrazide.
Quantitative Data: Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) of a synthesized carbohydrazide derivative of 4-methoxy-naphthalene against various fungal species.[1][2]
| Fungal Species | MIC (μg/mL) of Carbohydrazide Derivative |
| Paracoccidioides spp. | 8 - 32 |
| Candida albicans | >1024 |
| Candida glabrata | >1024 |
| Candida parapsilosis | >1024 |
| Cryptococcus neoformans | 128 |
Synthesis of Schiff Base Derivatives
Schiff bases derived from aromatic aldehydes are known to possess a wide range of biological activities, including insecticidal and herbicidal properties. The reaction of this compound with various primary amines can lead to a library of novel Schiff bases for agrochemical screening.
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: General Synthesis of a Schiff Base from this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out.
-
If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or vacuum oven.
-
Characterize the product by spectroscopic methods (e.g., FT-IR, NMR) and determine its melting point.
Synthesis of Chalcone Derivatives
Chalcones, or α,β-unsaturated ketones, are precursors to flavonoids and are known for their diverse biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone can yield novel chalcones with potential pesticidal properties.
Experimental Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones from this compound.
Experimental Protocol: General Synthesis of a Chalcone from this compound
-
In a flask, dissolve this compound (1 equivalent) and an appropriate acetophenone derivative (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to a neutral pH to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a variety of compounds with potential agrochemical applications. The protocols provided herein offer a starting point for the exploration of novel antifungal agents, as well as other potentially bioactive molecules such as Schiff bases and chalcones. Further derivatization and biological screening of compounds synthesized from this intermediate are encouraged to uncover new leads in the development of effective and safe crop protection solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methoxy-1-naphthaldehyde Yield in Vilsmeier-Haack Reactions
Welcome to the technical support center for the Vilsmeier-Haack formylation of 1-methoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4-methoxy-1-naphthaldehyde. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 1-methoxynaphthalene?
A1: The formylation of 1-methoxynaphthalene predominantly yields this compound. The methoxy group is a strong activating, ortho-, para-directing group. Due to significant steric hindrance from the peri-hydrogen at the C8 position, electrophilic attack at the C2 (ortho) position is disfavored, leading to preferential substitution at the C4 (para) position.
Q2: Why are anhydrous conditions critical for the Vilsmeier-Haack reaction?
A2: The Vilsmeier reagent, the active formylating agent, is highly sensitive to moisture. Water will rapidly decompose the chloroiminium salt, rendering it inactive for the formylation of the aromatic substrate. This decomposition will lead to a significant decrease in or complete loss of product yield. Therefore, it is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q3: How does temperature affect the yield and purity of the reaction?
A3: Temperature is a critical parameter in the Vilsmeier-Haack reaction. The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at low temperatures (typically 0-10°C) to ensure its stability. The subsequent reaction with 1-methoxynaphthalene may require heating to proceed at a reasonable rate, but excessive temperatures can lead to the decomposition of the reagent, starting material, or product, resulting in a lower yield and the formation of tarry residues. Careful temperature control is essential for a successful reaction.
Q4: What are the common signs of a successful Vilsmeier-Haack reaction?
A4: A successful reaction can often be monitored by thin-layer chromatography (TLC), which should show the consumption of the 1-methoxynaphthalene starting material and the appearance of a new spot corresponding to the this compound product. The reaction mixture may also change color or become heterogeneous as the iminium salt intermediate forms and precipitates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0–10 °C) and use it promptly. |
| 2. Insufficiently Reactive Substrate/Reagent: Reaction temperature too low or reaction time too short. | 2. After the initial formation of the Vilsmeier reagent and addition of 1-methoxynaphthalene at low temperature, gradually warm the reaction mixture. Monitor the reaction progress by TLC and consider increasing the temperature (e.g., to 60-80°C) or extending the reaction time if the starting material is not being consumed. | |
| 3. Incorrect Stoichiometry: Sub-optimal ratio of Vilsmeier reagent to the substrate. | 3. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used. The stoichiometry may need to be optimized for your specific conditions. | |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction was not adequately controlled. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. |
| 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 2. Use purified, high-purity starting materials and anhydrous solvents. | |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible formation of the 2-formyl isomer or other byproducts. | 1. Optimize the reaction conditions, particularly temperature, to favor the formation of the desired 4-isomer. Lowering the reaction temperature may increase selectivity. Purify the crude product using column chromatography. |
| 2. Decomposition: The product or starting material may be decomposing under the reaction conditions. | 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. | |
| Difficulty in Isolating the Product | 1. Emulsion Formation During Extraction: This can make phase separation challenging. | 1. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| 2. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up. | 2. After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Vilsmeier-Haack Reaction Yield
| Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Indole | 80 | Not specified | Good |
| 2-Methylpyrimidine-4,6-diol | 79-81 | 5 | 61 |
| N,N-Dimethylaniline | 40 | Not specified | Good (with careful control) |
Note: This data is for illustrative purposes with different substrates and should be used as a general guide for optimizing the reaction of 1-methoxynaphthalene.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Methoxynaphthalene
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-Methoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM) or other suitable organic solvent, anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution or other suitable base
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C. Stir the mixture at this temperature for 30-60 minutes.
-
Reaction with 1-Methoxynaphthalene: Dissolve 1-methoxynaphthalene in a minimal amount of anhydrous DMF or other suitable solvent. Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent (e.g., 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack Reaction.
troubleshooting low yield in 4-Methoxy-1-naphthaldehyde synthesis
This technical support center provides troubleshooting guidance for the synthesis of 4-Methoxy-1-naphthaldehyde, primarily focusing on the Vilsmeier-Haack reaction, a common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-methoxynaphthalene, using a Vilsmeier reagent.[3]
Q2: What is the "Vilsmeier reagent" and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[4][5] It is typically generated in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1][6]
Q3: Why is the Vilsmeier-Haack reaction suitable for 1-methoxynaphthalene?
A3: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic rings.[5][6] The methoxy group (-OCH₃) on the naphthalene core is a strong electron-donating group, which activates the ring system towards electrophilic substitution by the Vilsmeier reagent.[4][7]
Q4: What is the final step in the Vilsmeier-Haack reaction to obtain the aldehyde?
A4: The initial reaction between the aromatic substrate and the Vilsmeier reagent forms a stable iminium ion intermediate.[5] This intermediate is then hydrolyzed during the aqueous work-up step to yield the final aldehyde product, this compound.[6]
Troubleshooting Guide for Low Yield
Q5: My reaction yield is significantly lower than expected. What are the potential causes?
A5: Low yield is a common issue that can be attributed to several factors. Refer to the table and workflow diagram below for a systematic approach to troubleshooting.
-
Reagent Quality: Impure or wet reagents can inhibit the reaction. DMF must be anhydrous as water will quench the Vilsmeier reagent. Phosphorus oxychloride can degrade over time and should be fresh.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to prevent side reactions. The subsequent formylation step may require heating, but the optimal temperature depends on the substrate's reactivity.[6] Running the reaction at a suboptimal temperature can lead to incomplete conversion or decomposition.
-
Inefficient Vilsmeier Reagent Formation: Ensure the correct stoichiometry between DMF and POCl₃. An excess of DMF is often used as it can also serve as the solvent.
-
Moisture Contamination: The entire reaction setup must be kept scrupulously dry until the final hydrolysis step. Moisture will rapidly destroy the Vilsmeier reagent and the chloroiminium intermediate.
-
Ineffective Hydrolysis: The hydrolysis of the iminium salt intermediate is crucial. This step is often performed by adding the reaction mixture to ice-cold water or a dilute base. Incomplete hydrolysis will result in the loss of product.
Q6: My TLC analysis shows multiple spots, including unreacted starting material and unknown byproducts. What could they be?
A6: The presence of multiple spots indicates side reactions or incomplete conversion.
-
Unreacted 1-Methoxynaphthalene: This is a clear sign of an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of the Vilsmeier reagent.
-
Formation of 2-Methoxy-1-naphthaldehyde: While formylation is electronically directed to the 4-position (para to the methoxy group), a small amount of the 2-position isomer (ortho) can sometimes form due to steric and electronic effects.
-
Di-formylation: In highly activated systems or under harsh conditions, a second formyl group could potentially be added to the ring, leading to di-aldehyde byproducts.
-
Polymerization/Degradation: Electron-rich aromatic compounds can be sensitive to the acidic and potentially harsh conditions of the reaction, leading to the formation of tar-like substances. This is often exacerbated by excessively high temperatures.
Q7: I'm having difficulty with the work-up. The mixture forms an emulsion or the product is difficult to extract. What should I do?
A7: Work-up issues often stem from the hydrolysis step.
-
Slow, Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred beaker of crushed ice or ice-water. This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃ and promotes the clean precipitation or dissolution of the product salt.
-
Basification: After the initial quench, slowly neutralize the acidic solution with a base like sodium hydroxide or sodium carbonate solution until it is neutral or slightly basic. This facilitates the hydrolysis of the iminium salt to the aldehyde and improves extraction efficiency.
-
Solvent Choice for Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. If emulsions persist, adding a small amount of brine (saturated NaCl solution) can help to break them.
Q8: My purified product still shows impurities in the NMR spectrum. How can I improve its purity?
A8: If standard column chromatography is insufficient, consider the following:
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for removing minor impurities.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This adduct can be isolated by filtration, washed, and then treated with an acid or base to regenerate the pure aldehyde. This is a classic and effective method for purifying aldehydes from non-carbonyl impurities.
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of this compound
Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Vilsmeier Reagent Formation:
-
To a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation Reaction:
-
Dissolve 1-methoxynaphthalene (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane.
-
Add the solution of 1-methoxynaphthalene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or gently heat to 40-60 °C if required. Monitor the reaction progress by TLC.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Stir the aqueous mixture for 1-2 hours while it warms to room temperature to ensure complete hydrolysis of the iminium salt intermediate.
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Neutralize the solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
-
Data Presentation
The yield of the Vilsmeier-Haack reaction is sensitive to several parameters. The following table summarizes the expected impact of these variables.
| Parameter | Condition | Potential Impact on Yield & Purity | Rationale |
| Reagent Stoichiometry | Sub-stoichiometric POCl₃ | Low Yield | Incomplete formation of the Vilsmeier reagent, leaving unreacted starting material. |
| Large excess of POCl₃ | Lower Purity | May lead to more aggressive side reactions and complicates the work-up. | |
| Reaction Temperature | Too Low | Low Yield | The rate of formylation may be too slow, leading to an incomplete reaction. |
| Too High | Low Yield / Low Purity | Can promote the formation of side products, including di-formylation and polymerization/tar formation.[6] | |
| Reaction Time | Too Short | Low Yield | Incomplete conversion of the starting material. |
| Too Long | Low Yield / Low Purity | May lead to the degradation of the product or the formation of byproducts. | |
| Solvent Purity | Presence of Water/Alcohols | Very Low Yield | Protic impurities will rapidly quench the highly reactive Vilsmeier reagent. |
Mandatory Visualizations
Reaction Mechanism
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. This compound | 15971-29-6 | Benchchem [benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy-1-naphthaldehyde and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methoxy-1-naphthaldehyde and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering potential causes and recommended solutions.
Issue 1: Product "Oils Out" Instead of Crystallizing During Recrystallization
-
Possible Causes:
-
Recommended Solutions:
-
Re-heat the solution until the oil dissolves completely.[1]
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Add a small amount of additional solvent before re-heating.[1]
-
If the issue persists, consider purification by column chromatography first to achieve a higher initial purity.[1]
-
Issue 2: Poor or No Crystal Formation Upon Cooling
-
Possible Causes:
-
The product is not pure enough to crystallize effectively.[1]
-
Too much solvent was used, resulting in a solution that is not saturated.
-
The chosen solvent is not optimal.
-
-
Recommended Solutions:
-
Induce Crystallization:
-
Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the product and allow it to cool again.[1]
-
Re-evaluate Solvent Choice: Test different solvents or solvent systems (e.g., a mixture of a "good" solvent and a "poor" solvent) on a small scale.[1]
-
Issue 3: Low Recovery of Product After Recrystallization
-
Possible Causes:
-
Recommended Solutions:
-
Ensure the minimum amount of hot solvent is used to dissolve the crude product.
-
Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
-
Issue 4: Poor Separation During Column Chromatography
-
Possible Causes:
-
Recommended Solutions:
-
Optimize Eluent System: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and impurities. Aim for an Rf value of approximately 0.2-0.4 for the product.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
-
Appropriate Loading: Use an appropriate amount of crude product for the size of the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route used. If prepared via a Vilsmeier-Haack reaction on 1-methoxynaphthalene, unreacted starting material can be a significant impurity. If synthesized by methylation of 4-hydroxy-1-naphthaldehyde, the starting phenolic compound may be present. Side products from the formylation reaction can also be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary and most effective purification techniques are recrystallization and column chromatography. Recrystallization is often suitable for removing small amounts of impurities from a solid product, while column chromatography is excellent for separating components of a mixture with different polarities.[1]
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic aldehydes like this compound, common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[2] It is recommended to perform small-scale solubility tests with various solvents to identify the most suitable one.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography. Small samples from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under UV light) to identify which fractions contain the pure product. Fractions containing the pure compound are then combined.
Q5: My purified this compound has a low melting point with a broad range. What does this indicate?
A5: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification, either by another recrystallization with a different solvent system or by column chromatography, is recommended.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of a methoxy-naphthaldehyde derivative by recrystallization, which can be considered representative for this compound.
| Purification Method | Starting Material | Solvent System | Yield (%) | Purity (%) | Reference |
| Recrystallization | Crude 6-methoxy-2-naphthaldehyde | Ethyl Acetate | 81.2 - 93.4 | 99.1 - 99.8 | [3] |
Key Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few potential solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixture) by heating. Observe which solvent dissolves the compound when hot and allows for crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and yield of the recrystallized product.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully add it to the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting the eluate in fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Recrystallization Issues.
References
identifying and removing common impurities in 4-Methoxy-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-1-naphthaldehyde. The following sections address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities in crude this compound typically arise from the synthetic route. The most common synthesis involves the methylation of 4-hydroxy-1-naphthaldehyde. Therefore, potential impurities include:
-
Unreacted Starting Material: 4-hydroxy-1-naphthaldehyde is a primary impurity if the methylation reaction is incomplete.[1]
-
Oxidation Product: The aldehyde functional group can be susceptible to oxidation, leading to the formation of 4-methoxy-1-naphthoic acid, especially with improper handling or storage.[1]
-
Isomeric Impurities: Depending on the specificity of the synthesis, trace amounts of other methoxynaphthaldehyde isomers may be present.
-
Residual Solvents and Reagents: Solvents and reagents from the synthesis and workup may also be present in trace amounts.
Q2: What are the recommended methods for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.
-
Bisulfite Adduct Formation: A selective method for separating aldehydes from non-aldehydic impurities.[2][3][4]
-
Distillation: Suitable for thermally stable liquid compounds, though this compound is a low-melting solid.
Q3: How can I monitor the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve and quantify impurities. A reversed-phase C18 column is often suitable for this type of aromatic compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals are resolved from the product's signals.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (35-36 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to increase the concentration of the product and allow it to cool again.[5] |
| The compound is too soluble in the chosen solvent at low temperatures. | Choose a different solvent or a mixed solvent system where the compound has lower solubility when cold. | |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent.[5][6] | Lower the temperature at which the product dissolves by using a lower-boiling solvent or a mixed solvent system. Allow the solution to cool more slowly.[5] |
| The compound is significantly impure. | Consider a preliminary purification step like column chromatography before recrystallization. | |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is supersaturated and cooled too rapidly.[6] | Reheat the solution to dissolve the solid again, add a small amount of additional solvent, and allow it to cool more slowly.[6] |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor.[7][8] | Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] Cool the solution in an ice bath to maximize crystal formation. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from an impurity. | The chosen eluent system has insufficient selectivity. | Systematically vary the polarity of the eluent. If using a mixture (e.g., hexane/ethyl acetate), try small, incremental changes in the ratio. Consider using a different solvent system altogether (e.g., dichloromethane/methanol). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may be decomposing on the silica gel.[9] | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.[9] | |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Use a less polar eluent system. |
| Streaking or tailing of the spot on TLC and bands on the column. | The sample was overloaded on the column. | Use a larger column or load less sample. |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a polar solvent (like methanol) or an acid/base (if the compound is ionizable) to the eluent to improve the peak shape. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Methanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add methanol dropwise until the solution is just saturated at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.[10]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.
-
Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point indicates high purity.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for compounds with poor solubility, dry loading can be used.[11]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification via Bisulfite Adduct Formation
This protocol is highly effective for separating the aldehyde from non-aldehydic impurities.
-
Adduct Formation: Dissolve the crude mixture in methanol and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake vigorously for about 30 seconds. A precipitate of the aldehyde-bisulfite adduct may form.[2][4]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake the funnel and then separate the layers. The non-aldehydic impurities will remain in the organic layer, while the water-soluble bisulfite adduct will be in the aqueous layer.[3]
-
Regeneration of the Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Slowly add a 50% sodium hydroxide solution dropwise while monitoring the pH until it reaches 12. This will regenerate the aldehyde.[2]
-
Final Extraction and Isolation: Shake the separatory funnel to extract the purified aldehyde into the organic layer. Separate the layers, collect the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent to yield the purified this compound.
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Recovery | Purity Achieved (Illustrative) | Key Advantages | Key Disadvantages |
| Recrystallization (Methanol) | 70-90% | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower recovery if the compound is significantly soluble at low temperatures; may not remove impurities with similar solubility. |
| Column Chromatography (Silica Gel) | 60-85% | >99% | Highly effective for separating a wide range of impurities. | More time-consuming and requires larger volumes of solvent; potential for product decomposition on silica. |
| Bisulfite Adduct Formation | 75-95% | >99% (of aldehydic content) | Highly selective for aldehydes; excellent for removing non-aldehydic impurities. | Only removes non-aldehydic impurities; requires a multi-step workup. |
Visualizations
Caption: Relationship between impurity types and purification methods.
Caption: General workflow for the purification of this compound.
References
- 1. This compound | 15971-29-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reactions of 4-Methoxy-1-naphthaldehyde with Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Schiff bases (imines) from 4-methoxy-1-naphthaldehyde and various primary amines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Schiff bases from this compound.
Question: Why is my Schiff base yield low or the reaction incomplete?
Answer:
Low yields in Schiff base synthesis are a common problem and can be attributed to several factors, primarily the reversible nature of the reaction. The formation of an imine from an aldehyde and an amine is an equilibrium process. To drive the reaction towards the product, the removal of the water by-product is crucial.[1]
Troubleshooting Steps:
-
Water Removal: Employ methods to actively remove water as it forms. This can be achieved using a Dean-Stark apparatus during reflux in a solvent like toluene or by adding a dehydrating agent such as 4Å molecular sieves to the reaction mixture.[2]
-
Catalysis: The reaction is often catalyzed by acid.[3] A catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the dehydration of the intermediate.[3] However, excessive acid can protonate the amine, rendering it non-nucleophilic. Therefore, the pH of the reaction medium is critical.
-
Le Chatelier's Principle: Increasing the concentration of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side.
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Aromatic aldehydes like this compound are generally more stable and reactive than aliphatic aldehydes, but some reactions may still require heating (reflux) to go to completion.[1] Reactions are often run for several hours.[4]
Question: My product is an oil and is difficult to purify. What should I do?
Answer:
The formation of an oily product instead of a crystalline solid can make isolation and purification challenging.
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. This process can sometimes lead to the formation of a solid.
-
Recrystallization from a different solvent system: Experiment with various solvents or solvent mixtures for recrystallization.
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The resulting salt can often be purified by recrystallization, and the free base can be regenerated if necessary.
-
Column Chromatography: If other methods fail, purification by column chromatography can be employed. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can cause the hydrolysis of the imine bond.[5] If silica gel is used, the eluent can be neutralized by adding a small amount of a base like triethylamine.[5]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for reacting this compound with amines?
A1: Common solvents for Schiff base synthesis include ethanol, methanol, and toluene.[2][6] The choice of solvent can depend on the solubility of the reactants and the need for azeotropic removal of water (in the case of toluene with a Dean-Stark trap). Solvent-free reactions, sometimes facilitated by microwave irradiation or grinding, have also been shown to be effective and environmentally friendly.[7][8][9]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][10] By spotting the reaction mixture alongside the starting materials (this compound and the amine), the consumption of reactants and the formation of the product can be visualized.
Q3: How do I confirm the formation of the desired Schiff base?
A3: Spectroscopic methods are essential for product characterization.
-
FTIR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1590-1650 cm⁻¹.[11] The disappearance of the C=O stretching band from the aldehyde and the N-H bending band from the primary amine also indicates product formation.
-
¹H NMR Spectroscopy: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N), typically in the range of δ 8-10 ppm.
-
¹³C NMR Spectroscopy: The carbon of the imine group (C=N) will have a characteristic chemical shift, generally in the range of δ 145-170 ppm.
Q4: Can I run the reaction without a catalyst?
A4: While many Schiff base syntheses are catalyzed by acid, it is possible to form imines without a catalyst, especially with reactive aldehydes and amines.[7][12] Heating the reaction mixture and efficiently removing water can often drive the reaction to completion. Solvent-free conditions can also facilitate the reaction without a catalyst.[7][12]
Data Presentation
The following tables summarize reaction conditions for the synthesis of Schiff bases from aromatic aldehydes, providing a reference for optimizing your experiments with this compound.
Table 1: Synthesis of N-benzylideneaniline Derivatives from Substituted Benzaldehydes and Amines [2]
| Aldehyde | Amine | Solvent | Conditions | Yield (%) |
| Benzaldehyde | Aniline | Toluene | Reflux, 2h, 4Å molecular sieves | 60 |
| 4-Methylbenzaldehyde | Aniline | Toluene | Reflux, 2h, 4Å molecular sieves | 64 |
| 4-Methoxybenzaldehyde | Aniline | Toluene | Reflux, 2h, 4Å molecular sieves | 57 |
| 4-Nitrobenzaldehyde | Aniline | Toluene | Reflux, 2h, 4Å molecular sieves | 56 |
| 4-Chlorobenzaldehyde | Aniline | Toluene | Reflux, 2h, 4Å molecular sieves | 67 |
| 4-Methoxybenzaldehyde | 1-Aminonaphthalene | Toluene | Reflux, 2h, 4Å molecular sieves | 77 |
Table 2: Solvent- and Catalyst-Free Synthesis of Imines [12]
| Aldehyde | Amine | Conditions | Yield (%) |
| p-Tolualdehyde | o-Toluidine | Neat, 1.5h, then vacuum | 99 |
| p-Anisaldehyde | Benzylamine | Neat, then vacuum | 100 |
| p-Fluorobenzaldehyde | Benzylamine | Neat, then vacuum | 98 |
| p-Chlorobenzaldehyde | Benzylamine | Neat, then vacuum | 99 |
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound and an Amine
This protocol provides a general procedure for the condensation of this compound with a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1-1.1 equivalents)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., 4Å molecular sieves)
Procedure:
-
Dissolve this compound (1 eq.) in the chosen solvent in a round-bottom flask.
-
In a separate container, dissolve the primary amine (1-1.1 eq.) in the same solvent.
-
Add the amine solution to the aldehyde solution with stirring.
-
If using, add the catalyst and/or dehydrating agent to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.[3][11]
-
Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of Schiff bases.
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. idosr.org [idosr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 8. peerj.com [peerj.com]
- 9. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique [scirp.org]
side reactions to avoid during the formylation of 1-methoxynaphthalene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the formylation of 1-methoxynaphthalene. It is designed to help you anticipate and avoid common side reactions to achieve optimal yield and purity of the desired product, primarily 4-methoxy-1-naphthaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am planning to perform a Vilsmeier-Haack formylation of 1-methoxynaphthalene. What are the most common side reactions I should be aware of?
When formylating 1-methoxynaphthalene using the Vilsmeier-Haack reaction (POCl₃/DMF), the primary side reactions to consider are:
-
Formation of the undesired ortho-isomer (2-methoxy-1-naphthaldehyde): The methoxy group is an ortho, para-directing activator. While the 4-position (para) is sterically and electronically favored, some amount of the 2-position (ortho) isomer may form.
-
Polyformylation: The product, this compound, is still an activated aromatic ring and can undergo a second formylation, leading to diformylated byproducts, especially if an excess of the Vilsmeier reagent is used.
-
Demethylation: The acidic conditions of the reaction and/or workup can potentially cleave the methyl ether to form 1-naphthol, which can then undergo its own set of reactions or remain as an impurity.
-
Tar/Resin Formation: As 1-methoxynaphthalene is an electron-rich, reactive substrate, uncontrolled reaction temperatures can lead to polymerization and the formation of intractable tars, significantly reducing the yield.
Q2: My reaction is producing a significant amount of the 2-formyl isomer. How can I improve the regioselectivity for the 4-position?
Controlling regioselectivity is crucial for obtaining the desired this compound. The formation of the 4-isomer is the kinetically favored pathway. To maximize its yield, you should adjust the following conditions:
-
Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) will favor the kinetically controlled 4-isomer. Higher temperatures can provide the energy to overcome the activation barrier for the formation of the thermodynamically more stable 2-isomer.
-
Solvent: The choice of solvent can influence the product ratio. Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane tend to favor the kinetic product (4-isomer). Using DMF as both a reagent and a solvent can sometimes lead to different selectivity compared to using a non-polar co-solvent.
Q3: I am observing what appears to be a diformylated product in my final analysis. How can I prevent this?
The formation of diformylated byproducts is a classic example of a consecutive reaction where the product is more reactive than the starting material. To prevent this:
-
Control Stoichiometry: The most critical factor is the molar ratio of the Vilsmeier reagent to 1-methoxynaphthalene. Use a ratio as close to 1:1 as possible, typically between 1.0 and 1.5 equivalents of the reagent. Using a large excess of the Vilsmeier reagent will strongly promote polyformylation.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent the product from reacting further.
Q4: My final product is contaminated with 1-naphthol, indicating demethylation has occurred. What steps can I take to avoid this?
Demethylation of aryl methyl ethers typically requires strong acidic conditions. While the Vilsmeier reagent itself is acidic, the most likely source of this side reaction is an improper workup.
-
Controlled Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice. This dissipates the heat from the exothermic hydrolysis of the intermediate iminium salt and excess reagent.
-
Buffered or Basic Workup: After the initial quench, perform the hydrolysis of the iminium salt under buffered or basic conditions. A common and effective method is to add a pre-chilled aqueous solution of sodium acetate or sodium bicarbonate. This neutralizes the strong acids (HCl, phosphoric acid derivatives) generated during the reaction and hydrolysis, minimizing the risk of ether cleavage. Avoid prolonged exposure to strongly acidic aqueous conditions.
Q5: The reaction mixture turned into a dark, viscous tar. What went wrong and how can I prevent it?
Tar formation is typically a result of polymerization or decomposition due to excessive heat. 1-Methoxynaphthalene is highly activated and can be sensitive to strong electrophilic reagents and high temperatures.
-
Temperature Control during Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. This step must be performed at low temperatures (e.g., 0-5 °C) with slow, dropwise addition of POCl₃ to the DMF.
-
Temperature Control during Formylation: Add the 1-methoxynaphthalene solution to the pre-formed reagent at a low temperature. Do not let the reaction temperature rise uncontrollably. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purity of Reagents: Ensure that all reagents and solvents are pure and anhydrous. Impurities can sometimes initiate polymerization pathways.
Data Presentation
The following table summarizes the expected outcomes of the Vilsmeier-Haack formylation of 1-methoxynaphthalene under different experimental conditions, based on established principles of electrophilic aromatic substitution. This data is intended to guide optimization efforts.
| Parameter | Condition | Primary Product | Expected Yield of 4-isomer | Key Side Products | Troubleshooting Focus |
| Temperature | Low (0 - 25 °C) | This compound | Good to Excellent | 2-methoxy-1-naphthaldehyde | Maintain low temperature to maximize regioselectivity. |
| High ( > 50 °C) | Mixture of 2- and 4-isomers | Moderate to Low | 2-isomer, Tar/Resin | Reduce temperature to avoid isomerization and polymerization. | |
| Stoichiometry | 1.1 - 1.5 eq. Vilsmeier Reagent | This compound | Excellent | Minor amounts of 2-isomer | Optimal for mono-formylation. |
| (Vilsmeier:Substrate) | > 2.0 eq. Vilsmeier Reagent | This compound | Low | Diformylated products | Reduce equivalents of Vilsmeier reagent. |
| Workup | Buffered / Basic (aq. NaOAc) | This compound | High | - | Prevents demethylation. |
| Acidic (aq. HCl) | This compound | Moderate | 1-Naphthol | Use a buffered or basic workup to protect the methoxy group. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Methoxynaphthalene (Optimized for High Selectivity)
This protocol is designed to maximize the yield of this compound while minimizing side reactions.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Methoxynaphthalene
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate (NaOAc)
-
Crushed ice
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1-methoxynaphthalene (1.0 eq.) in anhydrous DCE. Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Hydrolysis: Prepare a separate beaker containing a large amount of crushed ice and a solution of sodium acetate (3-4 eq.) in water. Once the starting material is consumed, slowly pour the reaction mixture into the stirred ice/sodium acetate slurry. A precipitate (the product) may form.
-
Extraction: Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and correcting common issues during the formylation of 1-methoxynaphthalene.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Reaction Pathway: Main vs. Side Reactions
This diagram illustrates the main reaction pathway leading to the desired product and the key side reactions that can diverge from it.
Caption: Main and side reaction pathways in formylation.
Technical Support Center: Purification of Schiff Bases of 4-Methoxy-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Schiff bases derived from 4-Methoxy-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: My purified Schiff base shows a persistent aldehyde peak (~9-10 ppm) in the 1H NMR spectrum. What is the cause and how can I remove it?
A1: The presence of a persistent aldehyde peak indicates either an incomplete reaction or, more commonly, hydrolysis of the imine bond (-C=N-) back to the starting aldehyde and amine.[1] Schiff bases are susceptible to hydrolysis, especially in the presence of moisture or acidic conditions.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and glassware for your reaction and purification. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is particularly sensitive.
-
Drive the Reaction to Completion: Use a Dean-Stark apparatus during the synthesis to remove the water formed, which can help push the equilibrium towards the product.
-
Purification Strategy: Avoid acidic conditions during workup and purification. If using column chromatography, silica gel can be acidic enough to cause hydrolysis. Consider the alternatives outlined in Q3. For recrystallization, ensure solvents are anhydrous.
-
Q2: I've attempted recrystallization, but my Schiff base either oils out or the recovery is very low. What can I do?
A2: Difficulty in recrystallization is a common issue. Oiling out occurs when the compound is too soluble in the hot solvent and separates as a liquid upon cooling. Low recovery can be due to the selection of a suboptimal solvent system.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your Schiff base is sparingly soluble at room temperature but highly soluble at its boiling point. For Schiff bases of naphthaldehyde, common solvents to try are ethanol, methanol, or a binary mixture like ethanol/water or DMF/methanol.[3][4][5]
-
Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a tiny crystal from a previous batch can also be effective.
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
-
Q3: My Schiff base appears to be degrading during column chromatography on silica gel. What are my alternatives?
A3: The acidic nature of silica gel can catalyze the hydrolysis of the imine bond, leading to the degradation of the Schiff base on the column.[6]
-
Recommended Alternatives:
-
Neutral or Basic Alumina: This is a less acidic stationary phase and is often a better choice for the purification of imines.[7][8] An eluent system of petroleum ether and ethyl acetate can be effective.[7]
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it. This can be done by washing the column with a solvent system containing a small amount of a tertiary amine, like triethylamine (e.g., 1% triethylamine in the eluent).[6]
-
Recrystallization: If possible, recrystallization is often the preferred method for purifying solid Schiff bases as it avoids contact with potentially acidic stationary phases.
-
Q4: My Schiff base product is an oil and is difficult to handle and purify. What should I do?
A4: The formation of an oily product is not uncommon. This can be due to the presence of impurities or the inherent physical properties of the compound at room temperature.
-
Troubleshooting Steps:
-
Trituration: Attempt to induce solidification by stirring or grinding the oil with a non-polar solvent in which it is insoluble, such as hexane or petroleum ether. This process can sometimes wash away soluble impurities and promote crystallization.
-
Solvent Removal: Ensure all residual solvent from the reaction is completely removed under high vacuum, as this can sometimes prevent solidification.
-
Purity Check: An oily product may indicate the presence of unreacted starting materials or byproducts. Analyze a small sample by TLC or 1H NMR to assess purity before attempting further purification.
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common purification challenges.
Caption: A step-by-step troubleshooting guide for common purification issues.
Data Presentation
While specific quantitative data for Schiff bases of this compound is sparse in the literature, the following tables provide typical values and conditions based on related compounds.
Table 1: Typical Solvents for Synthesis and Recrystallization
| Solvent System | Application | Notes |
| Ethanol or Methanol | Synthesis & Recrystallization | Commonly used, good for dissolving reactants and crystallizing products.[4][5][9] |
| Ethanol/Water | Recrystallization | A binary system that can be effective if the product is too soluble in pure ethanol.[3] |
| DMF/Methanol | Recrystallization | Useful for Schiff bases that are poorly soluble in alcohols alone.[4] |
| Chloroform/Non-polar | Recrystallization | A binary system where a non-polar solvent like hexane is the anti-solvent.[3] |
Table 2: Expected Yields for Schiff Base Synthesis
| Aldehyde Precursor | Amine Precursor | Reported Yield | Reference |
| p-Nitrobenzaldehyde | 1-Naphthylamine | 85% | [10] |
| p-Chlorobenzaldehyde | 1-Naphthylamine | 78% | [10] |
| 4-Methoxybenzaldehyde | 4-Methoxyaniline | 85% | [11] |
| m-Nitrobenzaldehyde | p-Chloroaniline | ~60% | [12] |
Note: Yields are highly dependent on specific reaction conditions and the nature of the amine.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude Schiff base in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
-
Slurry Preparation: Prepare a slurry of neutral alumina in the initial, least polar eluent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles. Drain the excess solvent until it is level with the top of the alumina.
-
Sample Loading: Dissolve the crude Schiff base in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of alumina. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of Schiff bases of this compound.
Caption: General workflow for synthesis and purification of Schiff bases.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. site.unibo.it [site.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. idosr.org [idosr.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fluorescence Signals with 4-Methoxy-1-naphthaldehyde
Welcome to the technical support center for the use of 4-Methoxy-1-naphthaldehyde in fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does this compound work to enhance fluorescence signals?
This compound is a fluorogenic reagent, meaning it is not fluorescent on its own but becomes fluorescent after reacting with a target molecule. It is primarily used for the derivatization of primary amines, such as those found in amino acids, proteins, and certain drugs. The reaction between the aldehyde group of this compound and a primary amine forms a fluorescent Schiff base. The methoxy group (-OCH₃) on the naphthalene ring is an electron-donating group that enhances the fluorescence intensity and quantum yield of the resulting Schiff base derivative. This enhancement is attributed to an increase in the electron density of the aromatic system.[1]
Q2: What are the primary applications of this compound in fluorescence assays?
The primary application is the quantitative analysis of molecules containing primary amine groups. This includes:
-
Amino acid analysis: Derivatization of amino acids for detection in biological fluids.
-
Protein quantification: Labeling of lysine residues and N-terminal amines in proteins.
-
Drug development: Quantification of drug candidates containing primary amine moieties.
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Food safety: Detection of biogenic amines like histamine in food samples.[1]
Q3: What are the typical excitation and emission wavelengths for the fluorescent product?
The exact excitation and emission maxima will depend on the specific primary amine that reacts with this compound and the solvent used. However, for Schiff bases derived from similar naphthaldehydes, excitation is typically in the near-UV range (around 340-390 nm), with emission in the blue to green region of the visible spectrum (around 430-480 nm). It is always recommended to experimentally determine the optimal wavelengths for your specific application.
Q4: How can I improve the stability of the fluorescent derivative?
The Schiff base product can sometimes be unstable, leading to a decrease in fluorescence over time. To improve stability:
-
Optimize pH: The reaction is typically performed under slightly basic conditions (pH 8-10). Maintaining a stable pH can improve the stability of the product.
-
Solvent choice: The use of aprotic solvents or the addition of reagents like β-cyclodextrin can sometimes help to stabilize the fluorescent product by preventing quenching interactions.
-
Prompt analysis: As the derivatives can be unstable, it is advisable to perform the fluorescence measurement as soon as possible after the derivatization reaction is complete.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal pH: The reaction is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. | Ensure the reaction buffer is at the optimal pH range (typically 8-10) for Schiff base formation. |
| Reagent Degradation: this compound may have degraded due to improper storage (exposure to light or air). | Use a fresh stock of this compound. Store the reagent protected from light in a cool, dry place. | |
| Low Analyte Concentration: The concentration of the primary amine in your sample may be below the detection limit of the assay. | Concentrate your sample if possible, or consider using a more sensitive detection instrument. | |
| High Background Fluorescence | Autofluorescence: Components in your sample matrix (e.g., cell lysates, media) may be naturally fluorescent. | Run a blank sample (without this compound) to determine the level of autofluorescence. If high, consider sample purification steps like solid-phase extraction. |
| Contaminated Reagents: Solvents or buffers may contain fluorescent impurities. | Use high-purity, spectroscopy-grade solvents and reagents. | |
| Inconsistent or Irreproducible Results | Variable Reaction Time: The derivatization reaction may not be going to completion consistently. | Standardize the incubation time for all samples and standards. Ensure thorough mixing of reactants. |
| Photobleaching: The fluorescent product may be susceptible to photobleaching upon prolonged exposure to the excitation light. | Minimize the exposure of the sample to the excitation light source. Use an anti-fade reagent if applicable. | |
| Precipitation of Reagent: this compound may precipitate in aqueous buffers if the concentration is too high. | Ensure the reagent is fully dissolved in an appropriate organic solvent before adding it to the aqueous reaction mixture. |
Quantitative Data
The following tables provide a summary of key parameters for fluorescence assays using aldehyde-based derivatizing agents. Note that the specific values for this compound may vary and should be determined experimentally.
Table 1: Comparison of Aldehyde Derivatizing Agents for Amine Detection
| Derivatizing Agent | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages |
| o-Phthalaldehyde (OPA) | 340 | 455 | Rapid reaction, good sensitivity. |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | 472 | 528 | Longer wavelength emission, reduced background. |
| 4-Methoxy-ortho-phthalaldehyde | 351 | 462 | Enhanced fluorescence intensity and stability compared to OPA.[1] |
Table 2: Influence of Reaction Parameters on Schiff Base Formation
| Parameter | Condition | Expected Outcome |
| pH | 7.0 - 8.0 | Moderate reaction rate. |
| 8.0 - 10.0 | Optimal reaction rate for most primary amines. | |
| > 10.5 | Increased risk of aldehyde degradation. | |
| Temperature | Room Temperature | Sufficient for most reactions. |
| 37 - 50 °C | Increased reaction rate, but may decrease stability of the product. | |
| Reagent Molar Ratio (Aldehyde:Amine) | 1:1 | Stoichiometric reaction. |
| >5:1 | Can drive the reaction to completion, but may increase background. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Primary Amines
This protocol provides a general method for the derivatization of a primary amine-containing analyte with this compound for fluorescence detection.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Analyte containing a primary amine
-
0.1 M Borate buffer (pH 9.5)
-
Spectrofluorometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM. This solution should be prepared fresh and protected from light.
-
Prepare Analyte Solution: Dissolve the amine-containing analyte in the 0.1 M Borate buffer (pH 9.5) to the desired concentration.
-
Derivatization Reaction:
-
In a microcentrifuge tube or a well of a microplate, add your analyte solution.
-
Add an equal volume of the this compound stock solution. A 1:1 to 10:1 molar excess of the aldehyde is a good starting point.
-
Mix thoroughly by vortexing or pipetting.
-
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement:
-
Transfer the reaction mixture to a suitable cuvette or microplate for fluorescence reading.
-
Scan for the optimal excitation and emission wavelengths. A starting point is to excite around 350 nm and scan the emission from 400 nm to 600 nm.
-
Measure the fluorescence intensity at the determined optimal wavelengths.
-
-
Blank and Standard Curve: Prepare a blank sample containing the buffer and the aldehyde stock solution (no analyte). For quantitative analysis, prepare a standard curve using known concentrations of the analyte.
Visualizations
Signaling Pathway of Fluorescence Enhancement
Caption: Reaction of this compound with a primary amine to form a fluorescent Schiff base.
Experimental Workflow for Amine Quantification
Caption: Step-by-step workflow for the quantification of primary amines using this compound.
References
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-1-naphthaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the scale-up synthesis of 4-Methoxy-1-naphthaldehyde. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound, particularly at scale, is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-methoxynaphthalene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]
Q2: What are the critical process parameters to control during the scale-up of the Vilsmeier-Haack reaction for this synthesis?
A2: Careful control of several parameters is crucial for a successful scale-up. These include:
-
Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent its decomposition. The subsequent formylation reaction may require heating, but the temperature should be carefully controlled to minimize side reactions.
-
Reagent Stoichiometry and Addition Rate: The molar ratios of 1-methoxynaphthalene, DMF, and POCl₃ should be optimized. A slow, controlled addition of POCl₃ to DMF is essential to manage the exothermic reaction.
-
Mixing: Efficient mixing is critical in large-scale reactors to ensure uniform temperature distribution and reactant contact, which can significantly impact reaction time and yield.
-
Work-up Procedure: The quenching of the reaction mixture, typically with ice and a base, must be done carefully to avoid product degradation and to ensure safe handling of any unreacted reagents.
Q3: How can the purity of this compound be improved at a larger scale?
A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. Common solvent systems for recrystallization of similar compounds include ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/hexane.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of Vilsmeier reagent: Exposure to moisture or elevated temperatures during formation. 3. Sub-optimal stoichiometry: Incorrect molar ratios of reactants. 4. Product loss during work-up: The product may be partially soluble in the aqueous layer or adhere to equipment. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Gradually increase the reaction temperature if necessary. 2. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Prepare the Vilsmeier reagent at 0-5 °C. 3. Systematically vary the molar equivalents of the Vilsmeier reagent to find the optimal ratio. 4. Optimize the extraction process by using a suitable organic solvent and performing multiple extractions. Ensure efficient transfer of materials between vessels. |
| Formation of Dark/Tarry Byproducts | 1. Side reactions: Overheating or prolonged reaction times can lead to polymerization or the formation of colored impurities. 2. Impure starting materials: Contaminants in the 1-methoxynaphthalene or reagents can lead to undesired side reactions. | 1. Maintain strict temperature control throughout the reaction. Use a reactor with efficient cooling. Reduce the reaction time if possible. 2. Ensure the purity of all starting materials and solvents before use. |
| Difficult Product Isolation | 1. "Oiling out" during recrystallization: The product separates as an oil instead of a crystalline solid. This can happen if the solution is too concentrated or cooled too quickly. 2. Poor filtration: Fine particles may clog the filter, slowing down the filtration process. | 1. Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool slowly and undisturbed. Seeding with a small crystal of the pure product can also promote crystallization.[4] 2. Use a filter aid (e.g., celite) to improve the filtration rate. Ensure the product is fully crystallized before filtration. |
| Presence of Impurities in Final Product | 1. Unreacted starting material: The reaction did not go to completion. 2. Formation of isomers or other byproducts: The formylation reaction can sometimes occur at other positions on the naphthalene ring, or other side reactions may take place. | 1. Increase the reaction time or temperature, or adjust the stoichiometry of the Vilsmeier reagent. 2. Optimize the reaction conditions (temperature, solvent) to favor the formation of the desired isomer. Multiple recrystallizations may be necessary to achieve high purity. |
Experimental Protocols
Generalized Protocol for Vilsmeier-Haack Synthesis of this compound (Illustrative Example)
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory and scale-up conditions.
1. Vilsmeier Reagent Formation:
-
In a multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place anhydrous N,N-dimethylformamide (DMF) (e.g., 3 molar equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.1 molar equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve 1-methoxynaphthalene (1 molar equivalent) in an anhydrous solvent (e.g., DMF or a chlorinated solvent).
-
Add the solution of 1-methoxynaphthalene dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at or below 20 °C.
-
After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or HPLC.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution or sodium carbonate) while keeping the temperature low.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
4. Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain pure this compound.
Data Presentation
Table 1: Representative Data for the Vilsmeier-Haack Synthesis of Aryl Aldehydes (Illustrative)
Note: This table presents generalized data for similar reactions to illustrate the impact of process parameters. Actual results for the scale-up of this compound synthesis will vary.
| Scale | Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Lab (1g) | 1-Methoxynaphthalene | 1 : 3 : 1.1 | 40 | 4 | 85 | 95 |
| Pilot (100g) | 1-Methoxynaphthalene | 1 : 3 : 1.1 | 45 | 4 | 82 | 94 |
| Lab (1g) | Anisole | 1 : 3 : 1.2 | 50 | 6 | 78 | 92 |
| Pilot (100g) | Anisole | 1 : 3 : 1.2 | 55 | 6 | 75 | 91 |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Methoxy-1-naphthaldehyde and 4-Hydroxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic route. Among the myriad of aromatic aldehydes available, 4-Methoxy-1-naphthaldehyde and 4-Hydroxy-1-naphthaldehyde are two structurally similar yet electronically distinct building blocks. This guide provides a comprehensive comparison of these two reagents in various synthetic applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two naphthaldehydes is essential for predicting their behavior in chemical reactions.
| Property | This compound | 4-Hydroxy-1-naphthaldehyde |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₁H₈O₂ |
| Molecular Weight | 186.21 g/mol | 172.18 g/mol |
| CAS Number | 15971-29-6 | 7770-45-8 |
| Melting Point | 35-36 °C | 179-182 °C |
| Boiling Point | 212 °C at 40 mmHg | Not available |
| Appearance | Solid | Solid |
Synthesis of this compound and 4-Hydroxy-1-naphthaldehyde
The synthetic accessibility of these aldehydes is a key consideration. This compound is commonly synthesized from its hydroxy counterpart, highlighting an important synthetic relationship between the two.
Synthesis of 4-Hydroxy-1-naphthaldehyde
One common route to 4-Hydroxy-1-naphthaldehyde is through the reduction of 4-hydroxy-1-naphthoic acid.
Caption: Synthesis of 4-Hydroxy-1-naphthaldehyde.
Synthesis of this compound
This compound can be readily prepared from 4-Hydroxy-1-naphthaldehyde via a simple methylation reaction.[1]
Caption: Synthesis of this compound.
Comparative Reactivity in Synthesis
The primary difference in the reactivity of these two aldehydes stems from the electronic effects of the methoxy (-OCH₃) versus the hydroxyl (-OH) group. The hydroxyl group is a more powerful activating group for electrophilic aromatic substitution than the methoxy group. This is because the lone pair of electrons on the oxygen atom in the hydroxyl group is more readily donated to the aromatic ring. In contrast, the methoxy group's methyl component has a weak electron-donating inductive effect, but the overall activating effect is slightly less than that of a hydroxyl group.
This difference in electron-donating ability can influence the nucleophilicity of the aromatic ring and the electrophilicity of the aldehyde's carbonyl carbon.
Schiff Base Formation
Schiff base formation is a common reaction of aldehydes. While no direct comparative studies with quantitative yields for both this compound and 4-hydroxy-1-naphthaldehyde were found, general protocols are widely available. The electronic nature of the substituent at the 4-position is expected to have a modest influence on the reaction rate and equilibrium.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolution: Dissolve one equivalent of the respective naphthaldehyde (4-methoxy- or 4-hydroxy-1-naphthaldehyde) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add one equivalent of the primary amine.
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.
-
Isolation: The resulting Schiff base often precipitates from the solution and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Caption: General workflow for Schiff base synthesis.
Chalcone Synthesis (Claisen-Schmidt Condensation)
Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. The electronic nature of the aldehyde substituent can influence the reaction yield. Studies on the synthesis of chalcones from various substituted benzaldehydes suggest that aldehydes with electron-donating groups, such as methoxy and hydroxyl, generally participate readily in this reaction.
Experimental Protocol: General Synthesis of Chalcones
-
Reactant Mixture: In a flask, dissolve equimolar amounts of the naphthaldehyde (4-methoxy- or 4-hydroxy-1-naphthaldehyde) and a substituted acetophenone in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with constant stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for chalcone synthesis.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reactivity of the aldehyde is a key factor in this reaction. While specific comparative data for our two target molecules is scarce, the general principles of aldehyde reactivity apply.
Experimental Protocol: General Knoevenagel Condensation
-
Reactant Mixture: Combine the naphthaldehyde (4-methoxy- or 4-hydroxy-1-naphthaldehyde) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent like ethanol or in a solvent-free system.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, triethylamine, or a solid-supported base.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC.
-
Isolation: The product usually precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed, and the residue is purified.
Applications in Drug Development and Materials Science
Both this compound and 4-Hydroxy-1-naphthaldehyde serve as valuable precursors in the synthesis of more complex molecules with potential applications in various fields.
-
This compound has been utilized in the development of fluorescent probes and as a precursor for photoinitiators.[2] Its derivatives are also explored in materials science.
-
4-Hydroxy-1-naphthaldehyde is a key starting material for the synthesis of various ligands and has been used in the preparation of analogs of tyrosine.
Conclusion
Both this compound and 4-Hydroxy-1-naphthaldehyde are versatile reagents in organic synthesis. The choice between them will often depend on the specific synthetic target and the desired electronic properties of the final molecule.
-
4-Hydroxy-1-naphthaldehyde offers a more activated aromatic system for electrophilic substitution and provides a handle for further functionalization through its hydroxyl group. However, the acidic nature of the phenolic proton may require protection in certain reaction conditions.
-
This compound , with its protected hydroxyl group, can be more robust in reactions where a free phenol would interfere. The methoxy group still provides significant electron donation to the aromatic ring, influencing its reactivity.
References
alternative fluorogenic substrates for alcohol dehydrogenase compared to 4-Methoxy-1-naphthaldehyde
For researchers, scientists, and drug development professionals engaged in the study of alcohol dehydrogenase (ADH), the selection of an appropriate substrate is critical for accurate and sensitive enzyme activity assessment. While 4-Methoxy-1-naphthaldehyde has been a widely utilized fluorogenic substrate, a range of alternatives offer distinct advantages in terms of sensitivity, spectral properties, and suitability for specific applications such as high-throughput screening. This guide provides an objective comparison of key fluorogenic substrates for ADH, supported by experimental data and detailed protocols to inform substrate selection.
Quantitative Performance Comparison
The selection of a fluorogenic substrate is often guided by its kinetic properties with the specific ADH isozyme of interest and its fluorescence characteristics. The following table summarizes the key performance metrics for this compound and its alternatives.
| Substrate | Target ADH Isozyme(s) | K_m_ (µM) | k_cat_ (min⁻¹) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Advantages |
| This compound | Class I ADH | 0.35 - 11.5[1] | 70 - 610[1] | ~360 | ~460 | Weak (substrate), 0.36 (product)[1] | Well-established for Class I ADH. |
| 6-Methoxy-2-naphthaldehyde | Class II ADH (π-ADH) | 0.35 - 11.5[1] | 70 - 610[1] | ~310-360 | ~450[1] | 0.22 (substrate), 0.26 (product)[1] | Preferential substrate for Class II ADH.[1] |
| Pyranine-based Substrates | Broad (demonstrated with various ADHs) | Data not available | Data not available | 405 (protonated), 450 (deprotonated)[2] | 515[2] | Data not available | High sensitivity (nM detection), excellent retention in microdroplets for HTS.[2] |
| Resorufin-based (Coupled Assay) | Broad (assay dependent) | Data not available | Data not available | ~530-571[3] | ~584-590[3] | Data not available | Red-shifted fluorescence minimizes interference from autofluorescence. |
| Coumarin-based (Conceptual) | Broad (assay dependent) | Data not available | Data not available | ~360-400 | ~450-500 | Data not available | Potential for high sensitivity and continuous monitoring. |
Note: Kinetic parameters for this compound and 6-Methoxy-2-naphthaldehyde are presented as a range as they vary between different Class I ADH isozymes.[1] Data for pyranine, resorufin, and coumarin-based substrates are less available in the context of direct kinetic comparisons with this compound for ADH. The resorufin-based assay is typically a coupled-enzyme assay.
Signaling Pathway and Experimental Workflows
Enzymatic Reaction of Alcohol Dehydrogenase
The fundamental reaction catalyzed by alcohol dehydrogenase involves the oxidation of an alcohol to an aldehyde or ketone, with the concomitant reduction of the cofactor NAD⁺ to NADH. With fluorogenic substrates, this reaction yields a product with significantly enhanced fluorescence compared to the substrate.
References
A Comparative Guide to the Validation of Enzyme Assay Results Using 4-Methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzyme assay validation using the fluorogenic substrate 4-Methoxy-1-naphthaldehyde against alternative methods. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective evaluation of its performance in enzymatic studies, particularly for alcohol dehydrogenase (ADH).
Performance Comparison of Alcohol Dehydrogenase (ADH) Assays
The selection of an appropriate enzyme assay is critical for generating robust and reliable data. This section compares the performance of the this compound-based fluorometric assay with a traditional spectrophotometric method and another fluorogenic alternative.
| Parameter | This compound Assay (Fluorometric) | Pyranine-Based Assay (Fluorometric) | Traditional NAD+ Reduction Assay (Spectrophotometric) |
| Principle | Measures the fluorescence of the alcohol reduction product of this compound.[1] | Measures the fluorescence of released pyranine upon enzymatic turnover.[2][3] | Measures the increase in absorbance at 340 nm due to the conversion of NAD+ to NADH.[4][5] |
| Sensitivity | High, suitable for detecting low enzyme activity in samples like human serum.[1][6] | High, with a reported detection limit of 100 nM product concentration.[2][3] | Lower compared to fluorometric assays. |
| Substrate Specificity | Highly selective for class I ADH isozymes.[1][6] | Can be adapted for various ADH specificities through synthetic modifications of the substrate.[2] | Broad, depends on the alcohol substrate used (e.g., ethanol).[5] |
| Kinetic Parameters (Km) | 0.35 to 11.5 µM for various class I ADH isozymes.[1] | Not explicitly reported for a specific ADH isozyme. | Varies widely with the alcohol substrate (e.g., 13 mM for ethanol with yeast ADH).[7] |
| Kinetic Parameters (kcat) | 70 to 610 min⁻¹ for various class I ADH isozymes.[1] | Not explicitly reported. | Varies with the enzyme and substrate. |
| Advantages | High sensitivity and specificity for certain ADH isozymes.[1][6] | Excellent assay sensitivity and long-term stability of the fluorescent product in droplets.[2][3] | Well-established, simple, and does not require a fluorometer.[4] |
| Disadvantages | Requires a fluorescence plate reader. | Requires synthesis of specialized substrates.[2] | Lower sensitivity, potential for interference from other NAD(P)H-utilizing enzymes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are protocols for the key enzyme assays discussed.
Fluorometric ADH Assay with this compound
This protocol is adapted from studies on human alcohol dehydrogenase.[1][6]
Materials:
-
This compound (Substrate)
-
NADH (Co-factor)
-
Alcohol Dehydrogenase (Enzyme sample)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.
-
Prepare a working solution of NADH in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, NADH solution, and the enzyme sample.
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at an emission wavelength of ~370 nm with an excitation wavelength of ~310 nm (Note: Optimal wavelengths may need to be determined empirically as the product, 4-methoxy-1-naphthalenemethanol, exhibits fluorescence in the near-UV region).[1]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
Pyranine-Based Fluorogenic ADH Assay
This protocol is based on a high-throughput screening assay.[2][3]
Materials:
-
Pyranine-based ADH substrate
-
NAD+ (Co-factor)
-
Alcohol Dehydrogenase (Enzyme sample)
-
Assay Buffer (e.g., pH > 7 for β-elimination)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the pyranine-based substrate and NAD+ in the assay buffer.
-
Add the enzyme sample to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the substrate and co-factor solution to the wells.
-
Incubate the plate at the desired temperature.
-
Measure the fluorescence of the liberated pyranine using an excitation wavelength of ~450 nm and an emission wavelength of ~515 nm.[2]
-
The enzyme activity is proportional to the rate of increase in fluorescence.
Traditional Spectrophotometric ADH Assay
This is a classic method for measuring ADH activity.[4][5]
Materials:
-
Ethanol (Substrate)
-
NAD+ (Co-factor)
-
Alcohol Dehydrogenase (Enzyme sample)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and ethanol.
-
Add the enzyme sample to the reaction mixture to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
The rate of NADH production is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
References
- 1. Fluorometric assays for isozymes of human alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrahigh‐Throughput Detection of Enzymatic Alcohol Dehydrogenase Activity in Microfluidic Droplets with a Direct Fluorogenic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrahigh-Throughput Detection of Enzymatic Alcohol Dehydrogenase Activity in Microfluidic Droplets with a Direct Fluorogenic Assay. [repository.cam.ac.uk]
- 4. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 6. Determination of human serum alcohol dehydrogenase using isozyme-specific fluorescent substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsra.net [ijsra.net]
A Comparative Guide to the Cross-Reactivity of 4-Methoxy-1-naphthaldehyde with Dehydrogenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of 4-Methoxy-1-naphthaldehyde across different families of dehydrogenase enzymes, including Alcohol Dehydrogenases (ADHs), Aldehyde Dehydrogenases (ALDHs), and Aldo-Keto Reductases (AKRs). The information presented is synthesized from published experimental data to aid researchers in evaluating the selectivity of this substrate for various enzymatic assays.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the interaction of this compound and related compounds with various dehydrogenase enzymes. Direct kinetic data for this compound is limited, particularly for the ALDH and AKR enzyme families. In such cases, qualitative assessments based on the reactivity of similar naphthaldehyde derivatives are provided.
| Enzyme Family | Specific Isozyme(s) | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (min⁻¹µM⁻¹) | Notes |
| Alcohol Dehydrogenase (ADH) | Human Class I ADH isozymes | This compound | 0.35 - 11.5 | 70 - 610 | 6.1 - 200 | This compound is a preferred substrate for most Class I ADH isozymes.[1] |
| Human Class II ADH (π-ADH) | 6-Methoxy-2-naphthaldehyde | - | Rapidly reduced | - | While not this compound, this indicates reactivity of methoxy-naphthaldehydes with Class II ADH.[1] | |
| Aldehyde Dehydrogenase (ALDH) | Human Class 1 ALDH (ALDH1) | Naphthalene aldehydes | Sub-micromolar range | - | - | Naphthalene aldehydes are readily oxidized by ALDH1.[2] |
| Human ALDH1A1 | 7-Methoxy-1-naphthaldehyde | - | - | - | Used as a selective fluorogenic substrate for ALDH1A1. | |
| Human ALDH2 | Naphthaldehydes | - | - | - | The hydrophobicity of naphthaldehydes correlates with their binding constants to ALDH2. | |
| Human Class 3 ALDH (ALDH3) | 2-Naphthaldehyde derivatives | - | - | - | ALDH3 shows activity towards 2-naphthaldehyde derivatives.[2] | |
| Aldo-Keto Reductase (AKR) | Various | This compound | No data available | No data available | No data available | AKRs have broad substrate specificity for aldehydes, suggesting potential for cross-reactivity.[3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and dehydrogenase enzymes are provided below.
Fluorometric Assay for Alcohol Dehydrogenase (ADH) Activity
This protocol is adapted from methodologies using this compound as a fluorogenic substrate for human ADH isozymes.[1][6][7]
Materials:
-
Enzyme source (e.g., purified ADH isozyme, cell lysate, or serum sample)
-
Sodium phosphate buffer (0.1 M, pH 7.6)
-
This compound stock solution (in a suitable organic solvent like DMSO or ethanol, to be diluted to a final concentration range of 0.5-50 µM)
-
NADH stock solution (1 mM in buffer)
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing sodium phosphate buffer.
-
Add the enzyme source to the reaction mixture.
-
Add the NADH solution to the desired final concentration (e.g., 100 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in fluorescence intensity over time. The reduction of this compound to its corresponding alcohol results in a fluorescent product.[1]
-
Set the excitation and emission wavelengths appropriate for the fluorescent product (4-methoxy-1-naphthalenemethanol), which is in the near-UV region.[1]
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (K_m_ and V_max_), repeat the assay with varying concentrations of this compound.
Fluorometric Assay for Aldehyde Dehydrogenase (ALDH) Activity
This protocol is a general method for assessing ALDH activity using a naphthaldehyde substrate.[6]
Materials:
-
Enzyme source (e.g., purified ALDH isozyme, tissue homogenate)
-
Sodium phosphate or pyrophosphate buffer (50 mM, pH 8.5)
-
This compound or other suitable naphthaldehyde derivative stock solution
-
NAD⁺ stock solution (e.g., 11.4 mM in buffer)
-
4-Methylpyrazole (optional, as an ADH inhibitor)
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer.
-
If necessary, add 4-methylpyrazole to inhibit any contaminating ADH activity.
-
Add the enzyme source to the mixture.
-
Add the NAD⁺ solution to the desired final concentration.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the naphthaldehyde substrate.
-
Monitor the increase in fluorescence resulting from the formation of the corresponding naphthoic acid.
-
Determine the excitation and emission wavelengths based on the specific naphthaldehyde derivative used.
-
Calculate the initial reaction velocity and, if desired, the kinetic parameters by varying the substrate concentration.
General Assay for Aldo-Keto Reductase (AKR) Activity with an Aldehyde Substrate
While no specific data exists for this compound with AKRs, this general protocol can be adapted to test for potential cross-reactivity. AKRs typically catalyze the NADPH-dependent reduction of aldehydes.[3][4][5]
Materials:
-
Purified AKR enzyme or cell lysate containing AKRs
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
This compound stock solution
-
NADPH stock solution (e.g., 10 mM in buffer)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing the buffer.
-
Add the enzyme source.
-
Add this compound to the desired final concentration.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding NADPH to a final concentration of, for example, 0.1-0.2 mM.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the reaction rate from the change in absorbance over time using the molar extinction coefficient of NADPH.
-
A significant decrease in absorbance at 340 nm in the presence of both the enzyme and this compound would indicate that it is a substrate for the AKR being tested.
Visualizations
Experimental Workflow for Dehydrogenase Activity Assay
Caption: A generalized workflow for determining the kinetic parameters of dehydrogenase enzymes.
Signaling Pathways and Enzyme Families
Caption: Interconversion of substrates by different dehydrogenase enzyme families.
References
- 1. Fluorometric assays for isozymes of human alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activity of alcohol dehydrogenase isoenzymes and aldehyde dehydrogenase in sera of patients with hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Total Alcohol Dehydrogenase, Alcohol Dehydrogenase Isoenzymes and Aldehyde Dehydrogenase in the Serum of Patients with Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorogenic Substrates for Alcohol Dehydrogenase: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of alcohol dehydrogenase (ADH), the selection of an appropriate substrate is paramount for obtaining accurate and reproducible kinetic data. This guide provides a comparative analysis of commonly employed fluorogenic substrates for ADH, presenting their kinetic parameters (Km and kcat), detailed experimental protocols for their use, and a visualization of the metabolic pathway influenced by ADH activity.
Data Presentation: Kinetic Parameters of Fluorogenic ADH Substrates
The efficiency of an enzyme's catalysis is best described by the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of the kinetic parameters for various fluorogenic substrates with different isoforms of human alcohol dehydrogenase.
| Substrate | ADH Isozyme | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 4-Methoxy-1-naphthaldehyde | Class I (general) | 0.35 - 11.5 | 70 - 610 | - | [1] |
| 6-Methoxy-2-naphthaldehyde | Class I (general) | - | - | - | [1] |
| 6-Methoxy-2-naphthaldehyde | Class II (π-ADH) | - | - | - | [1] |
Note: Comprehensive kinetic data for pyranine- and coumarin-based fluorogenic ADH substrates are not as readily available in the form of a direct comparative table. The development of these substrates is more recent, and their primary application has been in high-throughput screening assays.[2][3]
Experimental Protocols
The determination of Km and kcat values for ADH with fluorogenic substrates typically involves monitoring the increase in fluorescence over time as the non-fluorescent substrate is converted into a fluorescent product. The following is a generalized protocol that can be adapted for specific substrates and enzyme isoforms.
Materials and Reagents:
-
Purified alcohol dehydrogenase (specific isoform of interest)
-
Fluorogenic substrate (e.g., this compound)
-
Coenzyme (NAD⁺ or NADH, depending on the reaction direction)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well black microplates, suitable for fluorescence measurements
-
Microplate reader with fluorescence detection capabilities
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the coenzyme (NAD⁺ or NADH) in the assay buffer.
-
Prepare a series of dilutions of the fluorogenic substrate in the assay buffer to cover a range of concentrations (typically from 0.1 to 10 times the expected Km).
-
Prepare a solution of ADH in the assay buffer to a final concentration that results in a linear rate of product formation for at least 10 minutes. The optimal enzyme concentration should be determined empirically.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add the varying concentrations of the fluorogenic substrate to the wells.
-
Add the coenzyme (NAD⁺ or NADH) to a final saturating concentration.
-
Initiate the reaction by adding the ADH enzyme solution to each well. The final volume in each well should be consistent.
-
-
Data Acquisition:
-
Immediately place the microplate in the pre-warmed microplate reader.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore being generated. The readings should be taken at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product using a standard curve generated with the pure fluorescent product.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Mandatory Visualization
Experimental Workflow for ADH Kinetic Analysis
The following diagram illustrates the general workflow for determining the kinetic parameters of ADH using a fluorogenic substrate.
Caption: Workflow for ADH kinetic analysis using fluorogenic substrates.
Signaling Pathway: Metabolic Consequences of ADH Activity
Alcohol dehydrogenase plays a crucial role in the initial step of ethanol metabolism. The product of this reaction, acetaldehyde, is a highly reactive and toxic compound that can lead to various cellular stresses and downstream signaling events.
Caption: Metabolic pathway of ethanol and its downstream cellular effects.
References
4-Methoxy-1-naphthaldehyde: A Superior Naphthaldehyde Derivative for Sensitive Bio-Assays and Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of starting materials is critical to the success of synthetic pathways and the development of robust analytical methods. Among the various naphthaldehyde derivatives, 4-Methoxy-1-naphthaldehyde emerges as a compound with distinct advantages, particularly in its application as a highly sensitive fluorogenic substrate and as a versatile synthetic intermediate.
This guide provides an objective comparison of this compound with other naphthaldehyde derivatives, supported by experimental data. It details its superior performance in enzymatic assays and outlines its utility in organic synthesis, providing researchers with the necessary information to make informed decisions for their specific applications.
Enhanced Performance in Fluorogenic Assays
A significant advantage of this compound lies in its application as a fluorogenic substrate for human alcohol dehydrogenase (ADH), an enzyme crucial in many physiological and pathological processes. In a comparative study, this compound was evaluated against 6-Methoxy-2-naphthaldehyde. The results demonstrate the superior sensitivity and specificity of this compound for class I ADH isozymes.
While this compound itself exhibits weak fluorescence, its enzymatic reduction to 4-methoxy-1-naphthalenemethanol results in a product with a high fluorescence quantum yield. This "off-on" fluorescent response is ideal for sensitive detection.
Table 1: Comparison of Photophysical and Enzymatic Kinetic Data
| Parameter | This compound | 6-Methoxy-2-naphthaldehyde |
| Fluorescence Quantum Yield (Aldehyde) | Weak | 0.22 |
| Fluorescence Quantum Yield (Alcohol) | 0.36 | 0.26 |
| Emission Maximum (Aldehyde) | - | 450 nm |
| Emission Maximum (Alcohol) | Near UV | Near UV |
| Kₘ for Class I ADH Isozymes (µM) | 0.35 - 11.5 | Generally higher |
| kcat for Class I ADH Isozymes (min⁻¹) | 70 - 610 | Generally lower |
| Preferred Substrate for | Class I ADH Isozymes | Class II (π-ADH) |
Data sourced from Wierzchowski, J., et al. (1989).
The lower Kₘ values of this compound for class I ADH isozymes indicate a higher binding affinity, while the high kcat values demonstrate efficient turnover by the enzyme. These kinetic parameters underscore its utility for the highly sensitive and specific determination of class I ADH activity, for instance, in human serum.
Advantages in Organic Synthesis
The methoxy group at the 4-position of the naphthalene ring in this compound is an electron-donating group, which activates the aromatic system towards electrophilic substitution reactions. This can lead to higher yields and more favorable reaction kinetics in common synthetic transformations crucial for drug development, such as the Vilsmeier-Haack formylation for its synthesis and subsequent Claisen-Schmidt condensations or Schiff base formations.
While direct comparative yield data for a broad range of reactions is dispersed in the literature, the inherent electronic properties of the 1-methoxy-substituted naphthalene precursor suggest a higher reactivity compared to its 2-methoxy counterpart in electrophilic substitutions. This can be a significant advantage in multi-step syntheses where high yields are paramount.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 1-methoxynaphthalene to produce this compound. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group to electron-rich aromatic compounds.
Materials:
-
1-Methoxynaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
After the addition is complete, add a solution of 1-methoxynaphthalene in a minimal amount of DMF to the reaction mixture.
-
Heat the reaction mixture, for example, at 80-100 °C, for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Fluorometric Assay of Alcohol Dehydrogenase Activity
This protocol outlines the use of this compound as a fluorogenic substrate to measure the activity of alcohol dehydrogenase.
Materials:
-
This compound solution in a suitable organic solvent (e.g., acetonitrile)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Buffer solution (e.g., sodium pyrophosphate buffer, pH 8.5)
-
Alcohol dehydrogenase (ADH) enzyme solution
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the buffer solution and NADH.
-
Add the this compound solution to the cuvette.
-
Initiate the reaction by adding the alcohol dehydrogenase enzyme solution.
-
Immediately start monitoring the decrease in fluorescence of NADH at its emission wavelength (around 460 nm) with excitation at its absorption maximum (around 340 nm), or monitor the increase in fluorescence of the product, 4-methoxy-1-naphthalenemethanol, at its emission maximum (in the near UV range).
-
The rate of change in fluorescence is proportional to the enzyme activity.
-
A blank reaction without the enzyme should be run to account for any non-enzymatic reaction.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fluorometric assay of alcohol dehydrogenase using this compound.
Workflow for the fluorometric assay of alcohol dehydrogenase.
Conclusion
4
A Spectroscopic Guide to 4-Methoxy-1-naphthaldehyde and Its Transformation Products
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the spectroscopic properties of 4-Methoxy-1-naphthaldehyde and its primary reaction products resulting from oxidation and reduction. This document presents key experimental data in a clear, tabular format, outlines the methodologies for data acquisition, and includes visualizations to illustrate the chemical transformations.
Introduction
This compound is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of various organic compounds. Its reactivity is primarily centered around the aldehyde functional group, which can be readily oxidized to a carboxylic acid or reduced to an alcohol. Understanding the spectroscopic signatures of this compound and its derivatives is paramount for reaction monitoring, product identification, and structural elucidation in synthetic chemistry and drug discovery. This guide offers a side-by-side spectroscopic comparison of this compound with its oxidation product, 4-methoxy-1-naphthoic acid, and its reduction product, 4-methoxy-1-naphthalenemethanol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic protons typically appear as a multiplet between δ 7.62 and 8.31 ppm.[1] |
| 4-methoxy-1-naphthoic acid | Aromatic protons appear as multiplets in the range of δ 7.22-8.03 ppm. |
| 4-methoxy-1-naphthalenemethanol | Specific peak assignments are not readily available in the searched literature. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom in the molecule.[1] |
| 4-methoxy-1-naphthoic acid | 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3. |
| 4-methoxy-1-naphthalenemethanol | Specific peak assignments are not readily available in the searched literature. |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | A strong absorption band is typically observed around 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group.[1] |
| 4-methoxy-1-naphthoic acid | Characteristic broad O-H stretch for the carboxylic acid, and a C=O stretch. |
| 4-methoxy-1-naphthalenemethanol | Characteristic broad O-H stretch for the alcohol. |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 186.21[1] | 115, 114[1] |
| 4-methoxy-1-naphthoic acid | 202.21 | Data not readily available. |
| 4-methoxy-1-naphthalenemethanol | 188.22 | Data not readily available. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectra are typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Reaction Pathway Visualization
The transformation of this compound into its oxidation and reduction products can be visualized as follows:
This diagram illustrates the central role of this compound and its conversion to either the carboxylic acid via oxidation or the alcohol through reduction, highlighting the distinct chemical transformations that can be monitored and verified using the spectroscopic techniques detailed in this guide.
References
Assessing the Specificity of 4-Methoxy-1-naphthaldehyde as an ADH Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methoxy-1-naphthaldehyde as a substrate for alcohol dehydrogenase (ADH), evaluating its specificity against other commonly used substrates. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their ADH-related assays and drug development programs.
Introduction to this compound as an ADH Substrate
This compound is a fluorogenic substrate for alcohol dehydrogenase, particularly for human class I and II isoenzymes.[1] Upon reduction by ADH, it is converted to 4-methoxy-1-naphthalenemethanol, a highly fluorescent product, allowing for sensitive monitoring of enzyme activity.[1] This property makes it a valuable tool for determining the kinetic properties and activity levels of ADH isoenzymes, even in complex biological samples like human serum.[1]
Comparative Kinetic Data of ADH Substrates
The specificity of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient catalysis. The following table summarizes the kinetic parameters of this compound and other representative ADH substrates with various ADH isozymes.
| Substrate | Enzyme Source | Km | kcat | kcat/Km (Specificity Constant) | Reference |
| This compound | Human Class I ADH isozymes | 0.35 - 11.5 µM | 70 - 610 min⁻¹ | Varies | [1] |
| Ethanol | Yeast ADH | 21.5 mM | - | - | [2][3] |
| Ethanol | Human Stomach σ-ADH | 25 mM | - | - | [4] |
| Ethanol | Rat Liver ADH | - | - | - | [5] |
| Ethanol | Human Class I ADH isozymes | 0.048 - 64 mM | 9 - 560 min⁻¹ | Varies | [6] |
| Benzyl Alcohol | Human Class I ADH isozymes | 100-1000 fold lower than ethanol | - | Higher than ethanol | [7] |
| Octanol | Human Class I ADH isozymes | 100-1000 fold lower than ethanol | - | Higher than ethanol | [7] |
| Propan-2-ol | Yeast ADH | - | Lower activity than ethanol | - | [2][3] |
| 2-Propene-1-ol | Yeast ADH | - | High activity relative to ethanol | - | [2][3] |
Note: A direct comparison of kcat/Km values is most meaningful when determined with the same enzyme under identical conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
Experimental Protocols
Accurate determination of kinetic parameters is crucial for assessing substrate specificity. Below are detailed protocols for both spectrophotometric and fluorometric assays for determining ADH activity and its kinetic constants.
Spectrophotometric Assay for ADH Activity
This method is based on monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH during the oxidation of an alcohol substrate.
Materials:
-
ADH enzyme solution
-
NAD⁺ solution
-
Substrate solution (e.g., ethanol, benzyl alcohol)
-
Assay buffer (e.g., 0.1 M glycine-NaOH, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette by combining the assay buffer, NAD⁺ solution, and substrate solution at various concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known amount of the ADH enzyme solution to the cuvette and mix quickly.
-
Monitor the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 10-15 seconds) for a few minutes.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of reaction is proportional to the change in absorbance per unit time (ΔA/Δt).
-
Repeat steps 1-5 for a range of substrate concentrations.
-
Determine Km and Vmax by plotting the initial velocities (v₀) against the corresponding substrate concentrations ([S]) and fitting the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for this purpose.
Fluorometric Assay for ADH Activity using this compound
This highly sensitive method is ideal for determining the kinetic parameters of this compound.
Materials:
-
ADH enzyme solution
-
NADH solution (for the reverse reaction)
-
This compound solution (substrate)
-
Assay buffer (e.g., phosphate buffer)
-
Fluorometer with excitation and emission wavelengths set appropriately for 4-methoxy-1-naphthalenemethanol.
-
Microplates or cuvettes suitable for fluorescence measurements.
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and NADH solution.
-
Add this compound at various concentrations to the reaction mixture.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the ADH enzyme solution.
-
Monitor the increase in fluorescence over time. The product, 4-methoxy-1-naphthalenemethanol, is highly fluorescent.[1]
-
Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
Repeat steps 1-6 for a range of this compound concentrations.
-
Determine Km and kcat by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing ADH substrate specificity and the general enzymatic reaction.
Caption: Experimental workflow for determining ADH kinetic parameters.
Caption: General enzymatic reaction catalyzed by Alcohol Dehydrogenase.
Conclusion
This compound stands out as a highly specific and sensitive fluorogenic substrate for human class I and II ADH isoenzymes. Its low micromolar Km values and high turnover rates, comparable to the best-known ADH substrates, make it an excellent tool for detailed kinetic studies.[1] When compared to traditional substrates like ethanol, which often exhibit much higher Km values, this compound allows for assays with greater sensitivity and at lower substrate concentrations. The choice of substrate will ultimately depend on the specific research question, the ADH isozyme of interest, and the required sensitivity of the assay. This guide provides the necessary data and protocols to aid researchers in selecting the most appropriate substrate and methodology for their studies.
References
- 1. Fluorometric assays for isozymes of human alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
- 3. ijsra.net [ijsra.net]
- 4. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of different synthesis routes for 4-Methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 4-Methoxy-1-naphthaldehyde, a key intermediate in the synthesis of various biologically active compounds and functional materials. We will delve into three prominent methods: the Vilsmeier-Haack reaction, the Grignard reaction, and the methylation of 4-hydroxy-1-naphthaldehyde. This analysis is supported by experimental data to facilitate an objective evaluation of each route's performance based on yield, reaction conditions, and starting materials.
Performance Comparison of Synthesis Routes
The selection of an optimal synthetic pathway is crucial for efficiency, cost-effectiveness, and overall yield. The following table summarizes the key performance indicators for the three main synthesis routes to this compound.
| Synthesis Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | 1-Methoxynaphthalene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | ~85-95% | 3-5 hours | High yield, reliable, uses readily available starting materials. | Use of corrosive and hazardous reagents (POCl₃). |
| Grignard Reaction | 1-Bromo-4-methoxynaphthalene | Magnesium (Mg), N,N-Dimethylformamide (DMF) or Ethyl orthoformate | ~60-75% | 2-4 hours | Versatile, can be adapted for various substituted naphthaldehydes. | Requires strictly anhydrous conditions; the Grignard reagent is highly sensitive to moisture. |
| Methylation | 4-Hydroxy-1-naphthaldehyde | Dimethyl sulfate (DMS) or Methyl iodide (CH₃I), Base (e.g., K₂CO₃, NaOH) | >90% | 4-6 hours | High yield, avoids harsh formylating agents. | Starting material may not be as readily available or may require separate synthesis. |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below to ensure reproducibility and aid in the selection of the most appropriate method for your research needs.
Vilsmeier-Haack Reaction
This method is a widely used and effective procedure for the formylation of electron-rich aromatic compounds like 1-methoxynaphthalene. The reaction proceeds via the formation of the Vilsmeier reagent, which then acts as the formylating agent.
Experimental Workflow:
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-methoxynaphthalene in a suitable solvent (e.g., dichloromethane) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Grignard Reaction
This route involves the formation of a Grignard reagent from 1-bromo-4-methoxynaphthalene, which then reacts with a formylating agent. This method requires strict anhydrous conditions for successful execution.
Experimental Workflow:
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-4-methoxynaphthalene in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath and add the formylating agent (e.g., N,N-dimethylformamide or ethyl orthoformate) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Methylation of 4-Hydroxy-1-naphthaldehyde
This method is a straightforward approach if the precursor, 4-hydroxy-1-naphthaldehyde, is readily available. It involves the O-methylation of the hydroxyl group.
Experimental Workflow:
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-1-naphthaldehyde in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate or sodium hydride, to the solution and stir for 30 minutes at room temperature.
-
Add the methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Conclusion
The choice of the most suitable synthesis route for this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory safety considerations. The Vilsmeier-Haack reaction generally offers the highest yields and is a reliable method. The Grignard reaction provides flexibility but requires stringent control over anhydrous conditions. The methylation of 4-hydroxy-1-naphthaldehyde is a high-yielding alternative, provided the starting phenol is accessible. Researchers should carefully evaluate these factors to select the most appropriate method for their specific needs.
A Comparative Guide to the Photostability of Naphthaldehyde-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is critical for generating reliable and reproducible data in fluorescence microscopy and other sensitive assays. Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a paramount consideration, particularly for applications requiring long-term imaging or quantitative analysis. This guide provides a comparative evaluation of the photostability of fluorescent probes derived from the 4-methoxy-1-naphthaldehyde scaffold against other commonly used classes of fluorescent dyes.
Naphthalene-based fluorescent probes are recognized for their rigid, planar structure and extensive π-electron conjugated system.[1][2] These intrinsic molecular features contribute to their characteristically high fluorescence quantum yields and notable photostability when compared to some other classes of fluorescent dyes.[1][2] The introduction of a naphthalene moiety into a probe's design often enhances its overall resistance to photobleaching.[1][2]
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. While specific, directly comparable quantitative data for a wide range of fluorescent probes under identical conditions is not always available in a single source, the following table summarizes typical photophysical properties of major fluorescent dye families, providing a basis for comparison. Naphthalene derivatives, as a class, are noted for their high photostability.[1]
| Fluorophore Family | Representative Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | General Photostability |
| Naphthalene Derivatives | PRODAN | ~360 | ~440 (in nonpolar env.) | ~18,000 | High (solvent-dependent) | Generally High |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~495 | ~518 | ~75,000 | ~0.9 | Moderate to Low |
| Rhodamine | Tetramethylrhodamine (TMR) | ~555 | ~580 | ~95,000 | ~0.4 | High |
| Cyanine Dyes | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| BODIPY | BODIPY FL | ~503 | ~512 | >80,000 | ~0.9 | High |
| Alexa Fluor Dyes | Alexa Fluor 488 | ~494 | ~517 | ~73,000 | ~0.92 | Very High |
Note: The photophysical properties of fluorescent probes can be highly dependent on their local environment, including solvent polarity, pH, and conjugation to biomolecules.
Experimental Protocols
To ensure an objective comparison of photostability, standardized experimental protocols are essential. Below are detailed methodologies for determining the photobleaching half-life and the fluorescence quantum yield of a fluorescent probe.
Protocol 1: Determination of Photobleaching Half-Life (t₁/₂) in Live Cells
This protocol outlines the measurement of a fluorescent probe's photobleaching rate in a cellular environment using time-lapse microscopy.
Materials:
-
Fluorescence microscope with a high-sensitivity camera and time-lapse imaging capabilities.
-
Cells labeled with the fluorescent probe of interest.
-
Appropriate live-cell imaging medium.
-
Antifade mounting medium (for fixed cells, if applicable).
Procedure:
-
Sample Preparation: Plate cells on a suitable imaging dish or slide and label them with the fluorescent probe according to the specific probe's protocol.
-
Microscope Setup: Power on the microscope and the light source, allowing the lamp to stabilize.
-
Image Acquisition:
-
Locate the region of interest (ROI) containing the labeled cells.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) to achieve a strong initial signal without saturating the detector.
-
Initiate a time-lapse acquisition with a defined interval and total duration, ensuring continuous illumination of the ROI.
-
-
Data Analysis:
-
Open the acquired time-lapse image series in an image analysis software (e.g., ImageJ/FIJI).
-
Define an ROI within the continuously illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without labeled cells.
-
Normalize the background-corrected intensity values to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
This protocol describes the comparative method for determining the fluorescence quantum yield of a test probe relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer and a UV-Vis spectrophotometer.
-
Fluorescence standard with a known quantum yield in the same solvent as the test probe.
-
Test fluorescent probe.
-
Spectroscopic grade solvents.
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the test probe and the fluorescence standard in the appropriate solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test probe and the standard, ensuring identical experimental settings (e.g., slit widths).
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.
-
The quantum yield of the test probe (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test probe and the standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test probe and the standard, respectively (if the same solvent is used, this term is 1).
-
-
Visualizing Experimental and Mechanistic Frameworks
Diagrams of experimental workflows and underlying chemical principles can aid in the understanding and implementation of these evaluations.
Caption: Workflow for determining photobleaching half-life.
Many advanced fluorescent probes are designed based on the principle of Photoinduced Electron Transfer (PET), where the fluorescence is "turned on" or "turned off" in response to a specific analyte. Probes based on naphthalimide, a related structure to naphthaldehyde, often utilize this mechanism.
Caption: Photoinduced Electron Transfer (PET) mechanism.
References
Safety Operating Guide
Safe Disposal of 4-Methoxy-1-naphthaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methoxy-1-naphthaldehyde, a common laboratory reagent. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Profile and Data Summary
While the toxicological properties of this compound have not been fully investigated, available data indicates several hazards that must be considered for its proper disposal.[1] It is classified as a combustible solid and is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] Furthermore, it is harmful if swallowed and poses a threat to aquatic life with long-lasting effects.
| Hazard Classification | Description |
| Physical Hazards | Combustible Solid[3][4] |
| Health Hazards | Harmful if swallowed |
| Causes skin irritation[2] | |
| Causes serious eye irritation[2] | |
| May cause respiratory irritation[2] | |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects |
It is important to note that this compound is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) P-series or U-series, nor is it classified as a hazardous substance by the Clean Water Act (CWA) or the Occupational Safety and Health Administration (OSHA).[1] However, given its identified hazards, it is imperative to manage it as a hazardous chemical waste.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6]
Experimental Protocol: Waste Collection and Storage
-
Waste Identification and Segregation :
-
Treat all this compound waste, including contaminated materials, as hazardous.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid contact with strong oxidizing agents.[1]
-
-
Container Selection and Labeling :
-
Use a designated, clean, and chemically compatible container for collecting this compound waste. The container must have a tightly sealing lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Disposal Pickup :
Protocol for Decontamination of Empty Containers
Empty containers that once held this compound must also be managed carefully.
-
Triple Rinsing :
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate waste stream for flammable liquids.
-
-
Container Disposal :
-
After triple rinsing, deface or remove the original label from the container.
-
The clean, defaced container can then typically be disposed of as non-hazardous solid waste. However, confirm this with your local EHS guidelines.
-
Spill Management
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Contain the Spill :
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
-
Collection and Disposal :
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Reporting :
-
Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-甲氧基-1-萘醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-甲氧基-1-萘醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4-Methoxy-1-naphthaldehyde
For Immediate Reference by Laboratory Professionals
This document provides critical safety and logistical information for the handling of 4-Methoxy-1-naphthaldehyde (CAS No. 15971-29-6). Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical in a research environment.
Potential Hazards and Personal Protective Equipment (PPE)
This compound is a solid that can cause irritation to the skin, eyes, and respiratory tract[1][2][3]. The toxicological properties of this substance have not been fully investigated[1]. Therefore, caution and strict adherence to PPE protocols are mandatory.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from contact with the solid chemical.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex) and appropriate protective clothing to prevent skin exposure.[1][4] | To avoid direct skin contact and potential irritation.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][5] | To prevent respiratory tract irritation from inhalation of dust.[1][2] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood, to keep airborne concentrations low.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[1][6]
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage Plan:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][7] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1][6] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1] |
Spill and Disposal Plan
In the event of a spill, immediate and safe cleanup is necessary to prevent wider contamination.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up or absorb the material.[1]
-
Collect: Place the spilled material into a suitable, clean, dry, and closed container for disposal.[1]
Disposal Plan:
-
Dispose of waste in a designated, labeled hazardous waste container.[8]
-
Containers must be tightly capped at all times, except when adding waste.[8][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Ensure the outside of the container is clean before pickup.[8]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.vu.nl [bio.vu.nl]
- 4. media.hiscoinc.com [media.hiscoinc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
